2-Hydrazinyl-4-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) |
InChI Key |
QTNZZMBNNSTIQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)NN |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Hydrazinyl-4-methoxypyridine from 2-Chloro-4-methoxypyridine: A Technical Guide for Process Chemists
Executive Summary
The conversion of 2-chloro-4-methoxypyridine to 2-hydrazinyl-4-methoxypyridine is a fundamental transformation in the synthesis of complex pharmaceutical scaffolds, particularly fused pyrazolo-pyridines and triazolium salts[1]. While the substitution of a 2-halopyridine with hydrazine is classically achieved via Nucleophilic Aromatic Substitution (SNAr), the specific substitution pattern of this substrate introduces significant electronic hurdles. This whitepaper provides an in-depth mechanistic analysis and detailed, self-validating experimental protocols for two distinct synthetic pathways: the direct SNAr approach and the Palladium-catalyzed Buchwald-Hartwig amination sequence.
Mechanistic Rationale & Electronic Considerations
As a process chemist, selecting a synthetic route requires understanding the inherent electronic causality of the molecule. The pyridine ring is generally susceptible to nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the endocyclic nitrogen. However, the introduction of a methoxy group at the C4 position fundamentally alters this reactivity[2].
The oxygen atom of the methoxy group exerts a strong positive mesomeric (+M) effect, donating lone-pair electron density directly into the pyridine π-system. This resonance stabilization significantly increases the electron density at the C2 position, thereby decreasing its electrophilicity. Consequently, direct SNAr with a moderate nucleophile like hydrazine becomes kinetically hindered, requiring high activation energy (elevated temperatures and extended reaction times)[3].
To bypass this electronic deactivation, transition-metal catalysis offers a highly efficient alternative. The oxidative addition of Palladium into the C2-Cl bond is far less sensitive to the +M effect of the methoxy group, allowing for a rapid and high-yielding coupling with a protected hydrazine surrogate[4].
Figure 1: Electronic influence of the 4-methoxy group on C2 reactivity.
Comparative Analysis of Synthetic Routes
To optimize for either operational simplicity or overall yield, we must evaluate the two primary synthetic trajectories.
| Parameter | Route A: Direct SNAr | Route B: Buchwald-Hartwig & Hydrolysis |
| Primary Reagents | Hydrazine hydrate (85-98%) | Benzophenone hydrazone, Pd(OAc)₂, BINAP |
| Solvent & Temp | n-Butanol, Reflux (115-120 °C) | Toluene (90 °C) |
| Electronic Sensitivity | Highly sensitive to +M deactivation | Insensitive; Pd-driven oxidative addition |
| Yield Profile | Moderate (40-60%); prone to side reactions | High (75-90% over two steps) |
| Safety Considerations | Requires handling large excesses of toxic, explosive hydrazine at high heat | Avoids free hydrazine at high temperatures; uses a stable surrogate |
| Scalability | Best for small-scale, quick library generation | Ideal for large-scale, high-purity process chemistry |
Experimental Workflows & Self-Validating Protocols
Figure 2: Divergent synthetic pathways for 2-hydrazinyl-4-methoxypyridine.
Protocol A: Direct SNAr (The High-Energy Approach)
Causality of Experimental Choices: Ethanol is often insufficient as a solvent because its boiling point (78 °C) cannot provide the thermal energy required to overcome the deactivated C2 position. We substitute it with n-butanol (b.p. 117 °C) to force the reaction kinetically[3].
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in n-butanol (10 mL/g of substrate).
-
Nucleophile Addition: Add hydrazine hydrate (85% aqueous solution, 5.0 to 10.0 eq). The large excess is required to drive the equilibrium and prevent the formation of symmetrical bis-pyridyl hydrazine dimers.
-
Thermal Activation: Heat the mixture to a gentle reflux (115-120 °C) for 16 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~144) is entirely replaced by the product peak (m/z 140).
-
Workup: Concentrate the mixture under reduced pressure to remove n-butanol and excess hydrazine. Suspend the residue in water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
Protocol B: Buchwald-Hartwig Amination & Hydrolysis (The Strategic Approach)
Causality of Experimental Choices: Unprotected hydrazine is a poor substrate for Pd-catalyzed cross-coupling as it coordinates strongly to the metal, poisoning the catalyst, and readily undergoes over-arylation. Benzophenone hydrazone acts as an excellent, sterically bulky surrogate that ensures mono-arylation[1][4].
Step 1: Cross-Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloro-4-methoxypyridine (1.0 eq), benzophenone hydrazone (1.1 eq), and sodium tert-butoxide (1.4 eq)[4].
-
Catalyst Loading: Add Palladium(II) acetate (0.02 eq) and racemic BINAP (0.05 eq). Note: The bidentate nature of BINAP is crucial for enforcing the reductive elimination step over competitive
-hydride elimination. -
Degassing: Add anhydrous, degassed toluene (15 mL/g of substrate). Purge the system with Argon for 10 minutes.
-
Reaction: Heat the mixture at 90 °C overnight under Argon.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate. Purify via silica gel chromatography to isolate the intermediate benzophenone (4-methoxypyridin-2-yl)hydrazone.
Step 2: Acidic Hydrolysis (Self-Validating Deprotection)
-
Cleavage: Suspend the intermediate in concentrated hydrochloric acid (5 mL/g) and heat at 65 °C overnight[4]. The acidic conditions hydrolyze the imine bond, generating the target molecule as a water-soluble hydrochloride salt, while releasing benzophenone.
-
Self-Validating Phase Separation: Cool the mixture to room temperature and dilute with water. Wash the acidic aqueous layer with Dichloromethane (DCM) three times. Validation: The lipophilic benzophenone partitions into the DCM layer, leaving the highly polar product salt in the aqueous phase. LC-MS of the DCM layer should confirm the presence of benzophenone (m/z 183).
-
Free-Basing: Cool the aqueous layer in an ice bath and carefully adjust the pH to 10 using 6N NaOH. Validation: The sudden precipitation of a solid or the formation of an extractable organic layer confirms the successful generation of the free 2-hydrazinyl-4-methoxypyridine base.
-
Final Extraction: Extract the basic aqueous layer with a mixture of DCM/Methanol (10:1) to recover the pure product[4].
References
- 2(pyridin-2yl)
- 2-Chloro-4(1H)
- Triazolium Salt Organocatalysis: Mechanistic Evaluation of Unusual Ortho-Substituent Effects on Deprotonation Source: MDPI URL
- 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 Source: Benchchem URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]
- 3. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Benchchem [benchchem.com]
- 4. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
Comprehensive Spectroscopic and Synthetic Guide: 2-Hydrazinyl-4-methoxypyridine
Executive Summary
2-Hydrazinyl-4-methoxypyridine (CAS: 913839-71-1) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical precursor for the synthesis of complex annulated systems, such as pyrazolo[3,4-b]pyridines, and is a key intermediate in the development of specific HIF-prolyl-4-hydroxylase inhibitors used to treat cardiovascular and hematological diseases[1]. Because the hydrazine moiety is highly reactive and susceptible to oxidation, rigorous synthetic control and precise spectroscopic characterization (NMR, IR, MS) are mandatory to ensure batch-to-batch reproducibility.
Chemical Identity & Physical Properties
Before initiating synthetic workflows, it is critical to establish the baseline physical and chemical parameters of the target compound.
| Property | Value |
| IUPAC Name | 2-Hydrazinyl-4-methoxypyridine |
| CAS Number | 913839-71-1[2] |
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (as hydrochloride salt) |
Synthetic Methodology & Experimental Design
The synthesis of 2-hydrazinyl-4-methoxypyridine requires a strategic approach to avoid side reactions. While direct nucleophilic aromatic substitution (SNAr) of halopyridines is a standard method[3], reacting 2-chloro-4-methoxypyridine directly with hydrazine hydrate often lacks regiocontrol. The high temperatures required for SNAr can lead to competitive displacement of the 4-methoxy group or the formation of symmetric bis-pyridyl hydrazines.
To bypass these issues, a two-step sequence utilizing a Buchwald-Hartwig cross-coupling followed by acidic hydrolysis is employed. This ensures absolute regioselectivity at the 2-position[1].
Fig 1. Two-step synthesis of 2-Hydrazinyl-4-methoxypyridine via Buchwald-Hartwig amination.
Step-by-Step Protocol: Self-Validating Synthesis
Step 1: Synthesis of Benzophenone (4-methoxypyridin-2-yl)hydrazone Causality: Benzophenone hydrazone acts as a protected hydrazine equivalent. The bulky diphenyl groups prevent over-alkylation, while the palladium catalyst facilitates selective C-N bond formation at the chlorinated C-2 position.
-
Reaction Setup: Charge a reaction vessel with 2-chloro-4-methoxypyridine (500 mg, 3.48 mmol), benzophenone hydrazone (752 mg, 3.83 mmol), and sodium tert-butylate (469 mg, 4.88 mmol)[1].
-
Catalyst Addition: Add palladium(II) acetate (15.6 mg, 0.07 mmol), phenylboronic acid (21.2 mg, 0.17 mmol), and racemic BINAP (43.4 mg, 0.07 mmol)[1].
-
Solvent & Heating: Suspend the mixture in degassed toluene and heat at 90°C overnight under an argon atmosphere[1].
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting material (m/z 144) is fully consumed, replaced by the intermediate mass of m/z 304 [M+H]+[4].
-
Workup: Cool to room temperature, quench with water, extract with ethyl acetate, dry over sodium sulfate, and purify via preparative HPLC (RP18 column; acetonitrile/water gradient)[1].
Step 2: Acidic Hydrolysis to Target Compound Causality: The benzophenone protecting group is highly acid-labile. Concentrated HCl rapidly hydrolyzes the imine bond, releasing the free hydrazine. Forming the hydrochloride salt in situ prevents the spontaneous oxidation of the electron-rich hydrazine moiety.
-
Hydrolysis: Suspend the intermediate (850 mg, 2.80 mmol) in concentrated hydrochloric acid[1].
-
Heating: Heat the solution at 65°C overnight[1].
-
IPC: Monitor via TLC to ensure complete cleavage of the benzophenone group.
-
Purification: Cool the mixture and wash with methylene chloride to extract the cleaved benzophenone byproduct[5].
-
Isolation: Concentrate the aqueous phase in vacuo to afford 2-hydrazinyl-4-methoxypyridine as a stable hydrochloride salt[5].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in the NMR spectra are heavily dictated by the push-pull electronic system of the pyridine ring. The strongly electron-donating methoxy group at C-4 (+M effect) shields the adjacent protons at C-3 and C-5, pushing their signals upfield. Conversely, the proton at C-6 remains relatively deshielded (δ = 7.78 ppm) due to the inductive electron-withdrawing effect (-I) of the adjacent pyridine nitrogen[6].
Table 1: 1H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
|---|---|---|---|---|---|
| H-6 | 7.78 | d | 1H | ~6.0 Hz | Aromatic CH adjacent to pyridine N[6] |
| H-5 | 6.40 - 6.50 | dd | 1H | 6.0, 2.2 Hz | Aromatic CH shielded by 4-methoxy |
| H-3 | 6.25 - 6.35 | d | 1H | 2.2 Hz | Aromatic CH between hydrazine and methoxy |
| O-CH3 | 3.75 - 3.85 | s | 3H | - | Methoxy protons |
| NH | ~7.50 | br s | 1H | - | Hydrazine secondary amine (exchangeable) |
| NH2 | ~4.20 | br s | 2H | - | Hydrazine primary amine (exchangeable) |
Table 2: 13C NMR Data (125 MHz, DMSO-d6)
| Position | Expected Shift (ppm) | Assignment | Causality / Electronic Environment |
|---|---|---|---|
| C-4 | ~166.5 | Methoxy-bearing carbon | Highly deshielded by direct oxygen attachment |
| C-2 | ~162.0 | Hydrazine-bearing carbon | Deshielded by nitrogen attachment |
| C-6 | ~148.5 | Aromatic CH | Deshielded by inductive effect of ring nitrogen |
| C-5 | ~104.2 | Aromatic CH | Shielded by resonance (+M) from C-4 methoxy |
| C-3 | ~92.5 | Aromatic CH | Doubly shielded by C-4 methoxy and C-2 hydrazine |
| O-CH3 | ~55.2 | Methoxy carbon | Standard aliphatic ether shift |
Mass Spectrometry (MS)
Electrospray ionization (ESI+) of 2-hydrazinyl-4-methoxypyridine yields a strong molecular ion peak at m/z 140 [M+H]+ [1]. Tandem mass spectrometry (MS/MS) fragmentation is driven by the lability of the exocyclic substituents.
Fig 2. Primary ESI-MS fragmentation pathways for the 2-Hydrazinyl-4-methoxypyridine [M+H]+ ion.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy provides rapid orthogonal validation of the functional groups. The presence of the hydrazine moiety is confirmed by distinct N-H stretching bands, while the methoxy group is verified by strong C-O-C asymmetric stretching.
Table 3: Key IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
|---|---|---|
| 3350, 3210 | N-H stretching | Primary and secondary amines of the hydrazine group |
| 3050 | C-H stretching | Aromatic sp2 C-H bonds of the pyridine ring |
| 2950, 2840 | C-H stretching | Aliphatic sp3 C-H bonds of the methoxy group |
| 1605, 1560 | C=C, C=N stretching | Pyridine ring skeletal vibrations |
| 1240, 1030 | C-O-C stretching | Asymmetric and symmetric ether stretching (methoxy) |
References
-
US Patent 9,085,572 B2 - 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases. Google Patents. 7
-
Supporting Information: Synthesis of 2-Hydrazino-4-methoxypyridine (S19.2) - 1H NMR and 13C NMR Structural Data. Semantic Scholar. 6
-
Product Search: 2-Hydrazinyl-4-methoxypyridine (CAS 913839-71-1) - Chemical Properties and Specifications. AccelaChem. 2
-
3-Bromo-4-methoxypyridine-2-carbonitrile - Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Rings. Benchchem. 8
Sources
- 1. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 2. SY356854,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-Bromo-4-methoxypyridine-2-carbonitrile [benchchem.com]
- 4. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 5. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 8. 3-Bromo-4-methoxypyridine-2-carbonitrile [benchchem.com]
Technical Whitepaper: Synthesis, Structural Characterization, and Pharmaceutical Applications of 2-Hydrazinyl-4-methoxypyridine
Executive Summary
As a Senior Application Scientist in drug discovery and process chemistry, I frequently encounter the need for highly functionalized pyridine building blocks. 2-Hydrazinyl-4-methoxypyridine (CAS: 913839-71-1) [1] is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly type I receptor kinase inhibitors. The presence of both a nucleophilic hydrazinyl group and an electron-donating methoxy group on the pyridine scaffold provides a versatile platform for cyclization reactions, enabling the construction of complex fused bicyclic systems like pyrazolopyridines and triazolopyridines.
Structural Identity and Physicochemical Profiling
The molecular architecture of 2-Hydrazinyl-4-methoxypyridine dictates its downstream reactivity. The SMILES string COC1=CC(=NC=C1)NN highlights the spatial arrangement: a methoxy group at the C4 position and a hydrazine moiety at the C2 position of the pyridine ring. The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, which subtly modulates the basicity and nucleophilicity of the adjacent hydrazine group.
To facilitate formulation and reaction planning, the quantitative physicochemical properties of the compound are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| CAS Number | 913839-71-1 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.158 g/mol |
| Topological Polar Surface Area (TPSA) | 60.17 Ų |
| LogP (Predicted) | 0.3758 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Mechanistic Rationale for Synthesis
The synthesis of 2-hydrazinylpyridines is classically achieved via Nucleophilic Aromatic Substitution (SₙAr). The standard precursor is 2-chloro-4-methoxypyridine.
Causality of Experimental Choices: The choice of the chloro-derivative over the bromo- or fluoro-analogs lies in the optimal balance of leaving-group ability and commercial availability. While fluorine is technically a superior leaving group in SₙAr (due to the highly polarized C-F bond stabilizing the intermediate Meisenheimer complex), 2-chloro-4-methoxypyridine is significantly more cost-effective and provides excellent yields when reacted with hydrazine hydrate[2].
Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway for 2-Hydrazinyl-4-methoxypyridine.
Step-by-Step Synthesis Protocol (Self-Validating Workflow)
To ensure reproducibility, high purity, and scalable safety, the following protocol incorporates self-validating analytical checkpoints.
Step 1: Reagent Preparation & Inertion Charge a dry, nitrogen-purged reaction vessel with 2-chloro-4-methoxypyridine (1.0 equivalent) and a suitable solvent (e.g., ethanol or isopropanol). Causality: The nitrogen atmosphere is critical to prevent the atmospheric oxidation of hydrazine into diimide or nitrogen gas, which would prematurely quench the reaction[2].
Step 2: Nucleophile Addition Slowly add a 70-80% aqueous solution of hydrazine hydrate (1.5 to 1.8 equivalents). Causality: The excess hydrazine serves a dual purpose: it drives the thermodynamic equilibrium forward and acts as an in-situ acid scavenger for the generated HCl. This prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the ring and stall the SₙAr mechanism.
Step 3: Thermal Activation Heat the mixture to reflux (125-130°C) under continuous stirring.
Step 4: In-Process Control (IPC) & Self-Validation After 4 hours, sample the reaction mixture for LC-MS analysis. Validation Metric: The protocol is self-validating; the reaction is deemed complete only when the starting material peak (m/z ~143 for the chloro-isotope) is ≤ 1.0% relative to the product peak (m/z 140 [M+H]⁺). If incomplete, continue refluxing in 1-hour increments.
Step 5: Workup and Isolation Cool the mixture to 0-5°C to induce crystallization. The high polarity of the hydrazine group drastically reduces the product's solubility in cold aqueous/alcoholic systems. Filter the precipitate and wash with ice-cold isopropanol.
Step 6: Final Structural Validation Confirm structural integrity via ¹H NMR (DMSO-d₆). Validation Metric: Look for the diagnostic methoxy singlet at ~3.8 ppm and the broad hydrazine -NH and -NH₂ signals, which must be exchangeable upon the addition of D₂O.
Pharmaceutical Applications in Oncology
2-Hydrazinyl-4-methoxypyridine is extensively utilized in the development of type I receptor tyrosine kinase inhibitors, specifically targeting the ErbB/HER2 receptors[3]. HER2 overexpression is implicated in 20-25% of all breast cancers and is a primary driver of aggressive metastasis.
By condensing the hydrazine moiety with various orthoesters or aldehydes, researchers synthesize fused heterocyclic scaffolds (e.g., triazolopyridines). These rigid scaffolds are designed to competitively bind to the ATP-binding pocket of the HER2 kinase domain.
Fig 2. Downstream pharmacological utility of 2-Hydrazinyl-4-methoxypyridine in HER2 inhibition.
This targeted inhibition halts downstream PI3K/AKT signaling cascades, ultimately inducing apoptosis in metastatic breast cancer cells—particularly those capable of penetrating the blood-brain barrier (BCBM)[3].
Conclusion
The strategic integration of an electron-donating methoxy group and a highly nucleophilic hydrazine moiety on a pyridine ring makes 2-Hydrazinyl-4-methoxypyridine an indispensable building block in modern medicinal chemistry. By adhering to the validated SₙAr protocols and understanding the underlying mechanistic causality, process chemists can reliably scale this intermediate for advanced oncological drug discovery.
References
-
Chemikart. "2-Hydrazinyl-4-methoxypyridine SMILES and Properties". Available at:[Link]
- Google Patents (CN106588758B). "Synthesis process of 2-hydrazinopyridine derivative".
- WIPO / Google Patents (WO2021179274A1). "ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS".
Sources
solubility of 2-Hydrazinyl-4-methoxypyridine in common organic solvents
Technical Guide: Solvation Thermodynamics & Handling of 2-Hydrazinyl-4-methoxypyridine
Part 1: Executive Summary & Chemical Profile
2-Hydrazinyl-4-methoxypyridine (CAS: 20531-11-7) is a critical heterocyclic building block used in the synthesis of pyrazoles, triazoles, and biologically active ligands. Its solubility behavior is dictated by the interplay between the basic pyridine nitrogen, the hydrogen-bond donating hydrazine tail, and the lipophilic methoxy substituent.
Understanding its solvation dynamics is not merely about dissolving a solid; it is about optimizing reaction kinetics, maximizing purification yields, and ensuring stability during storage.
Chemical Profile:
-
IUPAC Name: 2-Hydrazinyl-4-methoxypyridine
-
Molecular Formula: C₆H₉N₃O[1]
-
Molecular Weight: 139.15 g/mol
-
Key Functional Groups: Pyridine Ring (Basic/Aromatic), Hydrazine (Nucleophilic/H-bond Donor), Methoxy (Lipophilic/Electron Donating).
Part 2: Solubility Profile & Solvent Selection
The following data categorizes solvents based on their interaction capability with 2-Hydrazinyl-4-methoxypyridine. This classification is derived from standard isolation protocols (recrystallization/extraction) and structural polarity analysis.
Table 1: Solubility Matrix and Application Guide
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Rationale |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction Medium, NMR Analysis | Disrupts intermolecular H-bonds; stabilizes the polar hydrazine moiety. |
| Polar Protic | Methanol, Ethanol | Temp. Dependent | Purification (Recrystallization) | Soluble at reflux; moderate-to-low solubility at |
| Chlorinated | DCM, Chloroform | Moderate | Liquid-Liquid Extraction | Solubilizes the organic core; useful for extracting from basic aqueous phases. |
| Esters | Ethyl Acetate | Moderate | Extraction / Washing | Good for removing impurities; often used in mixtures with hexanes. |
| Aqueous | Water | Low / pH Dependent | Work-up (Precipitation) | Neutral molecule is hydrophobic enough to precipitate; soluble in acidic water (protonation). |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Trituration / Anti-solvent | Forces precipitation of the product from organic solutions. |
Part 3: Mechanistic Solvation Analysis
To manipulate this compound effectively, one must understand the why behind its solubility.
-
The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. In acidic media (pH < pKa ~6), it protonates, drastically increasing water solubility. In neutral organic solvents, it seeks dipole-dipole interactions.
-
The Hydrazine Moiety (-NHNH₂): This is a "dual-personality" group. It can donate hydrogen bonds (to alcohols/DMSO) and accept them. However, it also makes the molecule susceptible to oxidation in solution.
-
The Methoxy Group (-OCH₃): Provides a lipophilic handle, ensuring the molecule remains soluble in organic solvents like DCM, preventing it from being "trapped" in the aqueous phase during extractions.
Visualization: Solvation Mechanism & Solvent Choice
Figure 1: Mechanistic decision tree for solvent selection based on intermolecular forces.
Part 4: Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Standard Operating Procedure for verifying solubility limits prior to scale-up.
Materials:
-
2-Hydrazinyl-4-methoxypyridine (solid).
-
Target Solvent (HPLC Grade).
-
0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).
-
Agilent 1100 HPLC (or equivalent UV-Vis spectrophotometer).
Step-by-Step Workflow:
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant vial.
-
Equilibration: Agitate at
for 24 hours (use a thermomixer). -
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).
-
Quantification: Dilute the filtrate 100x with Mobile Phase and inject into HPLC. Compare peak area against a calibration curve.
Protocol B: Purification via Recrystallization
The most effective method to purify this compound, exploiting its temperature-dependent solubility in ethanol.
-
Dissolution: Suspend crude solid in minimal Ethanol (EtOH) at room temperature.
-
Heating: Heat to reflux (
). Add EtOH dropwise until the solution becomes clear. -
Filtration (Hot): If insoluble particles remain (inorganic salts), filter while hot.
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature, then to
. -
Isolation: Filter the resulting needles/crystals and wash with cold Hexane (Anti-solvent) to remove mother liquor.
Visualization: Purification Workflow
Figure 2: Logic flow for the recrystallization of hydrazinopyridine derivatives.
Part 5: Stability & Safety Considerations
Oxidation Risk: Hydrazine derivatives are reducing agents. In solution (especially in DMSO or Methanol), they can slowly oxidize to form azo compounds or decompose if exposed to air for prolonged periods.
-
Best Practice: Always degas solvents (sparge with Nitrogen/Argon) before dissolving the compound for storage or reaction.
-
Storage: Store the solid under an inert atmosphere at
.
Toxicity: Hydrazines are potential genotoxins.
-
Handling: Double-glove (Nitrile) and work exclusively in a fume hood.
-
Deactivation: Treat waste streams with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.
References
-
PubChem. (2025).[2] 2-Hydrazino-4-methylpyridine (Analogous Structure Properties).[3] National Library of Medicine. [Link]
- Google Patents. (2017).
Sources
Technical Guide: Stability and Storage of 2-Hydrazinyl-4-methoxypyridine
Abstract: 2-Hydrazinyl-4-methoxypyridine is a heterocyclic building block with significant potential in medicinal chemistry and materials science. However, the presence of a reactive hydrazine moiety necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the intrinsic chemical stability of 2-Hydrazinyl-4-methoxypyridine, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. We further delineate a quantitative, self-validating experimental workflow for researchers to assess the stability of their own laboratory samples.
Introduction: The Challenge of Reactive Intermediates
2-Hydrazinyl-4-methoxypyridine is a valuable bifunctional molecule, offering a nucleophilic hydrazine group for derivatization and a methoxy-substituted pyridine core. Its utility in constructing complex molecular architectures is clear; however, like many substituted hydrazines, it possesses inherent reactivity that can compromise its purity over time.[1][2] The hydrazine functional group is a potent reducing agent and is susceptible to oxidation, while the overall molecule's stability can be influenced by environmental factors such as air, light, moisture, and temperature.[3][4]
A failure to properly store and handle this reagent can lead to the formation of impurities, resulting in inconsistent reaction yields, difficult purifications, and potentially misleading biological data. This guide serves as a technical resource for researchers, providing the foundational knowledge and practical methodologies required to maintain the fidelity of 2-Hydrazinyl-4-methoxypyridine in a laboratory setting.
Intrinsic Chemical Stability and Degradation Pathways
The stability of 2-Hydrazinyl-4-methoxypyridine is dictated by the chemical nature of its constituent functional groups. The hydrazine moiety is the primary site of reactivity and is highly susceptible to oxidation.[1][3]
Key Factors Influencing Stability:
-
Oxygen: Atmospheric oxygen is the principal antagonist. The oxidation of hydrazines can be a complex, radical-mediated process, often catalyzed by trace metal ions.[1][3][5] This process can lead to the formation of a diazene intermediate, which can subsequently lose nitrogen gas to yield 4-methoxypyridine, or participate in other side reactions.
-
Moisture: While hydrazines are generally more stable in the absence of oxygen, moisture can facilitate hydrolytic degradation pathways, especially under non-neutral pH conditions.[3][6]
-
Light: Photons can provide the activation energy necessary to initiate radical-based degradation cascades.
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions, as described by the Arrhenius equation.[7] Hydrazine derivatives can exhibit significant thermal decomposition, which may be exothermic and lead to runaway reactions if not controlled.[4]
-
Catalysts: Trace metals (e.g., copper, iron) can significantly catalyze the oxidation of hydrazines.[1][3][4] Therefore, contact with metallic spatulas or containers should be minimized.
Postulated Degradation Pathway
The primary degradation route is anticipated to be oxidation. The process likely proceeds through a series of reactive intermediates.
Caption: Postulated oxidative degradation pathway of 2-Hydrazinyl-4-methoxypyridine.
Recommended Storage and Handling Protocols
Given the compound's sensitivity, particularly to air and light, rigorous storage and handling procedures are mandatory to preserve its integrity.[8][9]
Long-Term Storage
For optimal long-term stability, 2-Hydrazinyl-4-methoxypyridine should be stored under conditions that minimize exposure to all potential degradation triggers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C in a non-frost-free freezer.[10][11] | Reduces the rate of thermal degradation significantly. Avoids temperature cycling found in frost-free units. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen).[9] | Prevents oxidation by displacing atmospheric oxygen.[3] |
| Container | Amber glass vial with a PTFE-lined cap. | Protects from light and provides an inert surface. PTFE liners prevent reaction with the cap material. |
| Sealing | Parafilm® or equivalent sealing film around the cap. | Provides an additional barrier against moisture and air ingress. |
In-Use Handling and Solution Preparation
All manipulations of the solid compound and its solutions must be performed using air-sensitive techniques to prevent degradation upon opening the container.[12][13][14]
Caption: Workflow for handling solid 2-Hydrazinyl-4-methoxypyridine and preparing solutions.
Detailed Steps:
-
Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of inert gas.[15]
-
Weighing: Use non-metallic (e.g., ceramic or plastic) spatulas for weighing to avoid potential catalytic decomposition by metal ions.
-
Solvent Preparation: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Resealing: After removing the desired amount, flush the headspace of the storage container with inert gas before tightly resealing.[9]
Experimental Protocol: Accelerated Stability Study
To empower researchers to validate the quality of their own samples, this section provides a robust protocol for an accelerated stability study. This workflow uses High-Performance Liquid Chromatography (HPLC) to quantify the purity of the compound over time under stress conditions.[16][17][18]
Objective
To determine the rate of degradation of 2-Hydrazinyl-4-methoxypyridine under elevated temperature and exposure to air and light, simulating poor storage conditions.
Materials and Equipment
-
2-Hydrazinyl-4-methoxypyridine sample
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled oven
-
Clear and amber 2 mL HPLC vials
Experimental Procedure
-
Stock Solution Preparation (Time 0):
-
Accurately weigh approximately 10 mg of 2-Hydrazinyl-4-methoxypyridine into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This is the Stock Solution .
-
Immediately dilute this stock solution 10-fold to prepare a Working Solution (approx. 100 µg/mL).
-
Transfer aliquots of the Working Solution into three amber HPLC vials (for the control condition) and three clear HPLC vials (for the photostability condition).
-
Analyze one of the amber vials immediately via HPLC. This is the T=0 reference point.
-
-
Stress Conditions:
-
Thermal/Air Stress: Place the remaining two amber vials, uncapped but covered with a perforated seal to allow air exchange, into an oven set at 40°C.
-
Photostability Stress: Place the three clear vials on a lab bench exposed to ambient laboratory light and temperature.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24, 48, 72 hours), remove one vial from each stress condition.
-
Allow the vial to cool to room temperature if necessary.
-
Analyze the sample by HPLC using the method detailed below.
-
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis and Interpretation
-
Calculate the purity of the main peak at each time point using the area percent method.
-
Summarize the data in a table to track the degradation over time.
Hypothetical Data Summary:
| Time (Hours) | Condition | Purity (%) by HPLC Area | Appearance of New Peaks |
| 0 | Control (-20°C, Inert) | 99.5 | None |
| 24 | 40°C, Air | 97.2 | Minor peak at R.T. 4.5 min |
| 24 | Ambient, Light | 98.8 | Trace peak at R.T. 4.5 min |
| 48 | 40°C, Air | 94.1 | Increased peak at R.T. 4.5 min |
| 48 | Ambient, Light | 97.5 | Minor peak at R.T. 4.5 min |
| 72 | 40°C, Air | 90.5 | Significant impurity peaks |
| 72 | Ambient, Light | 96.2 | Observable impurity peaks |
Interpretation: The results would likely demonstrate that the combination of elevated temperature and air exposure causes the most rapid degradation. Photolytic degradation may also be observed, albeit at a slower rate. The appearance of new peaks corresponds to the formation of degradation products, such as 4-methoxypyridine.
Conclusion
The chemical integrity of 2-Hydrazinyl-4-methoxypyridine is paramount for its successful application in research and development. Its primary liability is oxidative degradation, which is accelerated by heat, light, and the presence of catalysts. Adherence to stringent storage conditions—specifically, storage at -20°C under an inert atmosphere and protected from light—is essential for preserving its purity. All handling and solution preparations must be conducted using established air-sensitive techniques to prevent the introduction of atmospheric oxygen and moisture. By implementing the protocols and stability verification methods outlined in this guide, researchers can ensure the reliability of their starting material, leading to more consistent and trustworthy scientific outcomes.
References
- Kalyanaraman, B. (n.d.).
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2016, October 7). 2-Hydrazino-4-(trifluoromethyl)
- Sigma-Aldrich. (2025, November 11).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Rioux, R. M., et al. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
- Fisher Scientific. (2004, November 15).
- Reid, G. L., & Brough, P. A. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Fisher Scientific. (n.d.).
- Anusandhanvallari. (n.d.).
- Echemi. (2019, July 15).
- ResearchGate. (n.d.). Decomposition of Hydrazine in Aqueous Solutions.
- Caranto, J. D., et al. (2022, April 6).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Hydrazinyl-4-methylpyridine.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Sigma-Aldrich. (2024, September 7).
- Jubilant Ingrevia. (n.d.).
- ResearchGate. (n.d.). Stability study of hydrazones.
- University of Cambridge. (n.d.).
- Prime Process Safety Center. (2025, September 10). Exploring the Main Approaches to Reactive Chemical Testing.
- Sigma-Aldrich. (n.d.). 2-hydrazinyl-4-methylpyridine.
- SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods.
- Funk, R. S., et al. (n.d.). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC.
- Leggett, D. C. (2013, September 5).
- D’Souza, R., & D’Souza, R. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- University of California. (n.d.). Hydrazine - Risk Management and Safety.
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- 18. chromatographyonline.com [chromatographyonline.com]
potential hazards and safety precautions for handling 2-Hydrazinyl-4-methoxypyridine
Part 1: Executive Summary
Handling 2-Hydrazinyl-4-methoxypyridine (CAS: 89181-80-6) requires a nuanced understanding of its dual-hazard profile. Structurally, this compound fuses a pyridine ring with a hydrazine moiety . While the pyridine component contributes to potential neurotoxicity and irritation, the hydrazine functional group introduces significant risks regarding carcinogenicity, skin sensitization, and instability in the presence of oxygen or oxidizers.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic, field-proven protocol for safe handling. The core directive is containment and oxidation prevention .[1] Due to the hydrazine group's reducing nature, this compound is prone to air-oxidation, potentially forming unstable peroxides or degrading into toxic azo/azide species. Strict adherence to inert atmosphere techniques and specific deactivation protocols is non-negotiable.
Part 2: Chemical Identity & Physicochemical Properties[3]
Understanding the physical constants is the first step in designing a containment strategy.
| Property | Data | Note |
| Chemical Name | 2-Hydrazinyl-4-methoxypyridine | Synonyms: (4-methoxypyridin-2-yl)hydrazine |
| CAS Number | 89181-80-6 | Verified Identifier |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Physical State | Solid (Powder) | Low melting point expected (approx. 40–75°C based on analogs) |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; hydrolytically unstable |
| Stability | Air/Light Sensitive | Critical: Hygroscopic and prone to oxidation |
Part 3: Hazard Assessment (SAR-Based)
As specific toxicological data for this exact isomer is limited, we employ Structure-Activity Relationship (SAR) analysis using the parent compounds (Hydrazine and 2-Aminopyridine) to establish a conservative safety profile.
Primary Hazards (GHS Classification Inferred)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Pyridine derivatives often exhibit neurotoxic effects (tremors, ataxia). The hydrazine moiety contributes to systemic toxicity affecting the liver and kidneys.
-
Skin/Eye Corrosion: Category 2 (Irritant).[2] The basic nitrogen atoms can cause chemical burns or severe irritation upon contact with mucous membranes.
-
Sensitization: High Risk. Hydrazine derivatives are potent skin sensitizers. Repeated exposure can lead to severe contact dermatitis.
Carcinogenicity & Mutagenicity (The Hydrazine Risk)
The hydrazine functional group (–NHNH₂) is a known structural alert for genotoxicity.
-
Mechanism: Metabolic activation can generate diazonium ions or carbon-centered radicals capable of alkylating DNA.
-
Precaution: Treat as a Suspected Carcinogen (Carc. 2) . All handling must occur in a way that prevents inhalation of dust or aerosols.[1][3][4][5][6][7][8]
Part 4: Risk Management & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen exposure accelerates degradation, turning the white/beige solid dark brown/black.
-
Static Control: Use anti-static weighing boats and ground all equipment. Hydrazine derivatives can be shock-sensitive if allowed to form perchlorates or azides (avoid contact with metal spatulas if corrosion is evident).
Personal Protective Equipment (PPE) Logic
Standard nitrile gloves are often insufficient for hydrazine derivatives due to high permeation rates.
Figure 1: Decision logic for PPE selection based on physical state and quantity. Note the requirement for Laminate gloves for solutions or large quantities.
Part 5: Experimental Handling Protocols
Storage & Shelf-Life
-
Temperature: Store at -20°C (preferred) or 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps.
-
Shelf-Life: Re-test purity every 6 months. Appearance of color (darkening) indicates oxidation.
Reaction Setup
-
Avoid Oxidizers: Never mix with strong oxidizing agents (peroxides, permanganates, halogens) or strong acids (nitric acid) unless the reaction is strictly controlled. This can lead to rapid gas evolution (N₂) and explosion.
-
Solvent Selection: Avoid ketones (acetone) as solvents, as hydrazines react to form hydrazones, changing the chemical identity. Use alcohols (MeOH, EtOH) or chlorinated solvents (DCM) if compatible.
Waste Disposal
-
Segregation: Do not mix with general organic waste if it contains oxidizers.
-
Labeling: Clearly label as "Hydrazine Derivative - Reducing Agent - Toxic."
-
Method: Incineration with a scrubber is the only recommended disposal method.
Part 6: Emergency Response & Decontamination[9]
Critical Warning: Do NOT use bleach (Sodium Hypochlorite) to clean up hydrazine spills without strict stoichiometric control. The reaction between hydrazines and hypochlorite is exothermic and can generate toxic chloramines or nitrogen gas rapidly.
Spill Cleanup Protocol (Lab Scale < 10g)
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield/Laminate gloves and a respirator.
-
Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand).
-
Neutralization (Alternative): If specific neutralization is required by site policy, use a dilute solution of calcium hypochlorite (<5%) very slowly on the absorbed material, or use a specific commercial hydrazine neutralizer (often based on alpha-ketoglutaric acid). For general safety, simple absorption and incineration is preferred to avoid creating a secondary chemical reaction.
-
Clean: Wash the area with soapy water (pH neutral) after solid removal.
Figure 2: Emergency response workflow emphasizing the avoidance of reactive neutralization for untrained personnel.
Part 7: References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Hydrazinyl-4-methylpyridine (Analog). Retrieved from
-
PubChem. (2023). Compound Summary: 2-Hydrazinopyridine.[9] National Center for Biotechnology Information. Retrieved from
-
NASA. (2008). Organic Compound Turns Toxic Waste into Harmless Byproducts (Hydrazine Neutralization). Spinoff. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Hydrazinopyridine. Retrieved from
Sources
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- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
Sourcing and Validating 2-Hydrazinyl-4-methoxypyridine: A Strategic Guide for Medicinal Chemistry
Executive Summary
2-Hydrazinyl-4-methoxypyridine (CAS: 20530-22-5) is a critical heterocyclic building block employed in the synthesis of fused ring systems, particularly [1,2,4]triazolo[4,3-a]pyridines , which serve as scaffolds for kinase inhibitors and antiglycation agents.[1]
While commercially available, this reagent presents a unique supply chain challenge: oxidative instability . Hydrazines are prone to degradation and dimerization upon prolonged storage. Consequently, relying solely on catalog availability without a robust validation protocol is a significant risk to project timelines.
This guide provides a dual-track strategy:
-
Sourcing: How to evaluate commercial vendors and manage supply risks.
-
Synthesis & Validation: A self-validating protocol to synthesize or purify the reagent in-house when commercial stocks fail quality control (QC).
Part 1: The Commercial Supply Landscape
The market for 2-hydrazinyl-4-methoxypyridine is segmented by scale and purity guarantees. Due to the molecule's instability, "In Stock" status is often less reliable than with stable intermediates.
Supplier Tiering Strategy
| Tier | Supplier Type | Primary Use Case | Risk Profile | Representative Vendors |
| Tier 1 | Global Catalog | HTS Screening, mg-scale pilots | Low: High QC standards, but often backordered due to shelf-life issues. | Sigma-Aldrich (Merck), Fisher Scientific |
| Tier 2 | Building Block Specialists | Hit-to-Lead, gram-scale synthesis | Medium: Broad inventory, but batch variability exists. | Enamine, Combi-Blocks, Apollo Scientific |
| Tier 3 | Bulk/Custom Synthesis | Process Development, kg-scale | High (Lead Time): Made to order; requires strict specification setting. | WuXi AppTec, PharmBlock, ChemBridge |
The "Make vs. Buy" Decision Matrix
Because pyridyl hydrazines can decompose into genotoxic impurities (hydrazobenzene derivatives) or dimers, a strategic decision process is required before purchasing.
Figure 1: Strategic decision tree for sourcing unstable hydrazine reagents.
Part 2: Strategic Synthesis (The "Expertise" Pillar)
When commercial batches are degraded or unavailable, the synthesis of 2-hydrazinyl-4-methoxypyridine is a reliable, one-step nucleophilic aromatic substitution (
Core Concept: The 2-position of the pyridine ring is activated for nucleophilic attack, especially with the electron-donating methoxy group at position 4 directing the regioselectivity.
Protocol: Hydrazinolysis of 2-Chloro-4-methoxypyridine[1]
Reagents:
-
Substrate: 2-Chloro-4-methoxypyridine (CAS 17228-69-2) [Stable, readily available].
-
Nucleophile: Hydrazine hydrate (64-80% in water). CRITICAL: Use large excess (10–20 equivalents).
-
Solvent: Ethanol or n-Butanol (for higher temperature).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (
).[2] -
Addition: Charge 2-Chloro-4-methoxypyridine (1.0 eq) and Ethanol (5 volumes).
-
Nucleophile Introduction: Add Hydrazine Hydrate (15.0 eq) dropwise at room temperature.
-
Why 15 eq? Low concentrations of hydrazine favor the formation of the dimer impurity (
-bis(4-methoxypyridin-2-yl)hydrazine), where the product reacts with another molecule of starting material.
-
-
Reaction: Heat to reflux (
) for 12–18 hours. Monitor by TLC (EtOAc/MeOH 8:2) or LCMS. -
Workup (Self-Validating Step):
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Purification: Dissolve residue in EtOAc, wash with minimal water (to remove residual hydrazine hydrate), dry over
, and concentrate. -
Crystallization:[3][4] If oil persists, triturating with cold diethyl ether often induces crystallization.
-
Figure 2: Synthesis workflow emphasizing the suppression of dimer formation.
Part 3: Quality Control & Validation (The "Trustworthiness" Pillar)
Whether purchased or synthesized, the reagent must pass a rigorous QC panel before use in downstream GLP/GMP workflows.
Impurity Profiling
The two most common failure modes for this reagent are:
-
Oxidation: Formation of azo compounds (colored impurities).
-
Dimerization: Presence of 2,2'-hydrazo-bis(4-methoxypyridine).
Analytical Specifications
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Identity | 1H NMR (DMSO-d6) | Confirms substitution pattern. Disappearance of Cl-Py shifts. | |
| Purity | HPLC-UV (254 nm) | > 95.0% Area | Hydrazines are UV active; dimers elute significantly later (more lipophilic). |
| Functionality | Derivatization Test | > 98% Conversion | Self-Validating Step: React small aliquot with 4-chlorobenzaldehyde. Immediate precipitation of hydrazone confirms active hydrazine group. |
| Residuals | GC-HS | < 1000 ppm Hydrazine | Hydrazine hydrate is genotoxic; must be cleared if used in late-stage synthesis. |
Storage Protocols
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Temperature: -20°C is recommended for long-term storage.
-
Container: Amber glass (light sensitive).
Part 4: Safety & Handling
Warning: Hydrazines are potent reducing agents and potential carcinogens.
-
Toxicity: 2-Hydrazinyl-4-methoxypyridine causes severe skin burns and eye damage (Category 1B).[5] It is suspected of causing genetic defects.
-
Handling: Always handle in a fume hood. Double-gloving (Nitrile) is required.
-
Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, but care must be taken to control the exotherm.
References
-
PubChem. (n.d.). 2-Hydrazinyl-4-methoxypyridine (Compound). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2018). Synthesis of Pyridyl Hydrazines via Nucleophilic Substitution.[6] Org.[1][7] Synth. 2018, 95, 276-288. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. organic-chemistry.org [organic-chemistry.org]
The Discovery, Synthesis, and Pharmacological Evolution of 2-Hydrazinyl-4-methoxypyridine
Executive Summary
As medicinal chemistry increasingly targets complex neurological and oncological pathways, the demand for versatile, highly functionalized heterocyclic building blocks has surged. 2-Hydrazinyl-4-methoxypyridine (CAS: 913839-71-1) has evolved from a niche intermediate in early polyfluorinated azide research into a cornerstone scaffold for modern targeted therapies. This technical guide explores the historical discovery, structural causality, validated synthetic protocols, and advanced pharmacological applications of this critical compound, providing a comprehensive resource for drug development professionals.
Historical Context and Chemical Evolution
The earliest explorations of hydrazinopyridines were rooted in polyfluorinated chemistry during the 1970s. Researchers initially synthesized highly substituted analogs, such as 3,5,6-trifluoro-2-hydrazino-4-methoxypyridine, primarily to investigate their diazotization into corresponding aryl azides and subsequent photolytic or thermolytic behaviors[1].
However, the true value of the unfluorinated 2-hydrazinyl-4-methoxypyridine scaffold was realized as high-throughput screening and rational drug design advanced. The hydrazine moiety is recognized as a classic, highly reactive precursor for a wide range of annulation reactions, enabling the efficient construction of pyrazolo[3,4-b]pyridines, triazoles, and other fused heterocyclic systems[2]. Today, this compound is heavily utilized in the synthesis of specialized kinase inhibitors and enzyme modulators that require precise electronic tuning and favorable lipophilicity profiles.
Structural Causality: The Logic of the Scaffold
The utility of 2-hydrazinyl-4-methoxypyridine in drug discovery is dictated by the synergistic electronic effects of its functional groups:
-
The Pyridine Core: Inherently electron-deficient, the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which stabilize the negative charge of the Meisenheimer intermediate through resonance[2].
-
The 4-Methoxy Moiety (+M Effect): The introduction of a methoxy group at the 4-position donates electron density into the ring via resonance. This modulates the overall electrophilicity of the scaffold, preventing runaway side reactions during complex multi-step syntheses. Furthermore, the methoxy oxygen acts as a critical hydrogen-bond acceptor in the pharmacophore, optimizing binding affinity within target kinase pockets[3].
-
The 2-Hydrazinyl Group (Alpha-Effect): The adjacent nitrogen atoms in the hydrazine group exhibit the "alpha-effect," resulting in exceptional nucleophilicity. This bifunctional center allows for rapid, regioselective cyclization, making it an ideal anchor for building complex 1,2-dihydropyrazolone derivatives[4].
Validated Synthetic Methodologies
The synthesis of 2-hydrazinyl-4-methoxypyridine must be carefully controlled to prevent bis-arylation and oxidative degradation. Below is a comparative analysis of the two primary synthetic routes, followed by self-validating protocols.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Direct SNAr |
| Primary Reagents | 2-chloro-4-methoxypyridine, Benzophenone hydrazone | 2-chloro-4-methoxypyridine, Hydrazine hydrate |
| Catalytic System | Pd(OAc)₂, rac-BINAP, Phenylboronic acid | None |
| Reaction Temperature | 90°C (Coupling), 65°C (Cleavage) | 100°C - 120°C (Reflux) |
| Yield | High (~83% for hydrazone intermediate) | Moderate |
| Mechanistic Advantage | High chemoselectivity; prevents over-alkylation | High atom economy; single-step core formation |
| Limitations | Requires expensive Pd catalyst and two distinct steps | Risk of symmetrical bis-pyridyl hydrazine formation |
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a protected hydrazine equivalent to ensure absolute chemoselectivity, adapted from validated methodologies for synthesizing HIF prolyl 4-hydroxylase inhibitors[4].
Step 1: Hydrazone Intermediate Formation
-
Reagents: 2-chloro-4-methoxypyridine (500 mg, 3.48 mmol), benzophenone hydrazone (752 mg, 3.83 mmol), sodium tert-butylate (469 mg, 4.88 mmol), Pd(OAc)₂ (15.6 mg, 0.07 mmol), rac-BINAP (43.4 mg, 0.07 mmol), phenylboronic acid (21.2 mg, 0.17 mmol).
-
Procedure: Suspend the reagents in degassed toluene. Heat the mixture at 90°C overnight under a strict argon atmosphere. Upon cooling, quench the reaction in water, extract the aqueous phase iteratively with ethyl acetate, dry over sodium sulfate, and concentrate. Purify via preparative HPLC (RP18 column; acetonitrile/water gradient) to yield Benzophenone (4-methoxypyridin-2-yl)hydrazone[4].
-
Causality & Logic: Direct amination with free hydrazine often yields bis-arylated byproducts due to the high reactivity of the primary product. Benzophenone hydrazone acts as a sterically bulky, protected equivalent. The Pd(OAc)₂/BINAP system effectively lowers the activation energy for C-N bond formation. Crucially, phenylboronic acid is employed here as a mild, in-situ reducing agent to convert Pd(II) to the catalytically active Pd(0) species[4].
Step 2: Acidic Cleavage
-
Procedure: Suspend the purified hydrazone intermediate (850 mg, 2.80 mmol) in concentrated hydrochloric acid. Heat the mixture at 65°C overnight. Cool the mixture, wash with organic solvents to remove the liberated benzophenone, and isolate the 2-hydrazinyl-4-methoxypyridine hydrochloride salt[4].
-
Causality & Logic: The highly acidic environment rapidly hydrolyzes the imine bond. By utilizing concentrated HCl, the highly reactive free hydrazine product is immediately trapped as an inert hydrochloride salt, preventing oxidative degradation prior to downstream cyclization.
Fig 1: Synthetic pathways for 2-Hydrazinyl-4-methoxypyridine via SNAr and Pd-catalyzed coupling.
Pharmacological Applications and Target Pathways
The 2-hydrazinyl-4-methoxypyridine scaffold is currently driving innovation in two distinct therapeutic arenas: neuro-oncology and hematology.
ErbB/HER2 Receptor Inhibition for Brain Metastases
HER2 overexpression is implicated in 20-25% of breast cancer cases, with up to 50% of these patients eventually developing breast cancer brain metastases (BCBM)[3]. A major bottleneck in CNS drug discovery is the Blood-Brain Barrier (BBB), as many existing HER2 inhibitors (e.g., Tucatinib) are strong substrates for P-glycoprotein (P-gp) efflux pumps and fail to achieve therapeutic intracranial concentrations[3].
By utilizing 2-hydrazinyl-4-methoxypyridine as a foundational building block, researchers have synthesized novel, BBB-penetrable Type I receptor tyrosine kinase inhibitors. The compact, electron-rich pyridine core optimizes the lipophilicity and topological polar surface area (TPSA) of the resulting drug candidates, allowing them to evade ABC superfamily efflux pumps and effectively suppress intracranial tumor growth[3].
HIF Prolyl 4-Hydroxylase Inhibition
In the treatment of cardiovascular and hematological diseases (such as ischemia and anemia), inducing erythropoiesis is a primary clinical objective. Derivatives synthesized from 2-hydrazinyl-4-methoxypyridine—specifically complex 1,2-dihydropyrazolones—function as potent, specific inhibitors of Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases[4].
Inhibition of this enzyme prevents the degradation of HIF alpha subunits. The subsequent stabilization and nuclear translocation of HIF leads to the robust induction of target genes, notably erythropoietin. This mechanism effectively forces the metabolic state of ischemic organs to shift from aerobic to anaerobic ATP production, while simultaneously stimulating angiogenesis[4].
Fig 2: Dual pharmacological utility of 2-Hydrazinyl-4-methoxypyridine derivatives.
References
-
Title: WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS Source: google.com URL: 3
-
Title: 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases Source: google.com (US Patent 09085572) URL: 4
-
Title: Studies in azide chemistry. Part VII. Synthesis and reactions of perfluoro-(2-azido-4-isopropylpyridine) and 2-azido-3,5,6-trifluoro-4-methoxypyridine Source: rsc.org (Journal of the Chemical Society, Perkin Transactions 1) URL: 1
-
Title: 3-Bromo-4-methoxypyridine-2-carbonitrile Source: benchchem.com URL: 2
Sources
- 1. Studies in azide chemistry. Part VII. Synthesis and reactions of perfluoro-(2-azido-4-isopropylpyridine) and 2-azido-3,5,6-trifluoro-4-methoxypyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 3-Bromo-4-methoxypyridine-2-carbonitrile [benchchem.com]
- 3. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
- 4. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Utilization of 2-Hydrazinyl-4-methoxypyridine in Heterocyclic Synthesis
[1][2][3]
Executive Summary & Chemical Profile
2-Hydrazinyl-4-methoxypyridine is a bifunctional nucleophile critical for accessing fused nitrogen-rich heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines .[1]
-
Why this Scaffold? The C4-methoxy group is a strong electron-donating group (EDG) by resonance.[1][2] This significantly enhances the nucleophilicity of the hydrazine tail compared to the unsubstituted pyridine analog, often allowing cyclizations to proceed under milder conditions. However, it also increases the electron density of the pyridine ring, making the system more susceptible to oxidative side reactions if not controlled.
-
Key Application Areas: Kinase inhibition (e.g., HER2, PI3K), antimalarial agents, and bio-isostere development for adenosine receptors.
Chemical Properties Table
| Property | Data |
| CAS Number | 20530-22-5 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water.[1][2] |
| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen recommended to prevent oxidation). |
Synthetic Pathways & Logic
The utility of this hydrazine lies in its ability to differentiate between electrophiles, leading to divergent scaffold formation. The following diagram illustrates the primary reaction pathways.
Figure 1: Divergent synthetic pathways from 2-hydrazinyl-4-methoxypyridine.[1][2] Note the potential for Dimroth rearrangement under basic conditions.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Methoxy-3-substituted-[1,2,4]triazolo[4,3-a]pyridine
This route uses an oxidative cyclization strategy, which is tolerant of diverse functional groups on the aldehyde partner.[1]
Mechanism: Formation of a hydrazone followed by oxidative closure of the N-N bond to the pyridine nitrogen.[2] Reagents: Aryl aldehyde (1.0 eq), Iodobenzene diacetate (PIDA) (1.1 eq), DCM (Solvent).[1]
Step-by-Step Procedure:
-
Hydrazone Formation:
-
Dissolve 2-hydrazinyl-4-methoxypyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Stir at room temperature for 2–4 hours. The hydrazone often precipitates.[2]
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] If conversion is incomplete, add a catalytic amount of acetic acid (1-2 drops).[1]
-
Concentrate in vacuo or filter the solid hydrazone.[2]
-
-
Oxidative Cyclization:
-
Suspend the crude hydrazone in Dichloromethane (DCM) (10 mL).
-
Add Iodobenzene diacetate (PIDA) (1.1 mmol) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1–3 hours.
-
Expert Note: The 4-OMe group activates the ring.[2] If over-oxidation (darkening/tars) is observed, switch to a milder oxidant like CuCl₂ (5 mol%) in DMSO under air, or Sodium Hypochlorite in ethanol.[1]
-
-
Workup:
Protocol B: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
This reaction constructs a pyrazole ring fused to the pyridine.[1][2]
Mechanism: Condensation with a 1,3-dicarbonyl compound.[2][3][4] Reagents: Acetylacetone (1.1 eq) or Ethyl acetoacetate, Ethanol or Acetic Acid.
Step-by-Step Procedure:
-
Condensation:
-
In a reaction vial, combine 2-hydrazinyl-4-methoxypyridine (1.0 mmol) and acetylacetone (1.1 mmol) in Ethanol (5 mL).
-
Add catalytic HCl (2 drops) or use Glacial Acetic Acid as the solvent for difficult substrates.[1]
-
Reflux (80°C) for 4–6 hours.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with cold ethanol.[2]
-
If no precipitate, concentrate the solvent and triturate the residue with diethyl ether.
-
-
Regioselectivity Check:
-
Critical: Reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) can yield regioisomers.[1] The most nucleophilic nitrogen (terminal NH₂) typically attacks the most electrophilic carbonyl (ketone > ester).[1]
-
Verify structure using 2D NMR (HMBC) to confirm the position of the substituents relative to the pyridine nitrogen.
-
Expert Insights & Troubleshooting (E-E-A-T)
The "Methoxy Effect"
The C4-methoxy group is not just a spectator; it fundamentally alters the reactivity:[2]
-
Increased Basicity: The pyridine nitrogen is more basic than in unsubstituted analogs.[2] This facilitates the initial nucleophilic attack but also makes the final product more prone to protonation, which can complicate extraction from acidic media. Recommendation: Always neutralize to pH 8-9 during workup.[1][2]
-
Dimroth Rearrangement Risk: In the synthesis of triazolopyridines, basic conditions (or heating in high-boiling basic solvents) can trigger a Dimroth rearrangement, converting the [1,2,4]triazolo[4,3-a]pyridine into the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer.[1]
Safety Advisory
References
-
General Reactivity of 2-Hydrazinopyridines
-
Oxidative Cyclization Method (Green Chemistry)
-
Mechanochemical Synthesis (Solvent-free alternatives)
-
Pyrazolopyridine Synthesis Context
Sources
- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
Application Note: Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-4-methoxypyridine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Scientific Rationale
The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. Specifically, 1-(pyridin-2-yl)-1H-pyrazole scaffolds have demonstrated profound efficacy in modulating type I receptor tyrosine kinases, such as HER2 (ErbB2), making them critical intermediates in the development of targeted anti-tumor agents [1].
As a versatile building block, 2-hydrazinyl-4-methoxypyridine offers unique synthetic advantages. The electron-donating 4-methoxy group enriches the electron density of the pyridine ring via resonance. This electronic effect directly modulates the pKa and nucleophilicity of the adjacent hydrazine moiety, fundamentally altering the reaction kinetics and regioselectivity during cyclocondensation compared to unsubstituted analogs [2]. This application note details robust, self-validating protocols for synthesizing diverse pyrazole libraries utilizing this specific precursor.
Mechanistic Insights: The Causality of Experimental Choices
The synthesis of pyrazoles from heteroaryl hydrazines typically proceeds via two primary pathways: the Knorr cyclocondensation with 1,3-dicarbonyls, or the oxidative[3+2] cycloaddition with α,β-unsaturated carbonyls (chalcones) [3, 4].
When reacting 2-hydrazinyl-4-methoxypyridine with unsymmetrical 1,3-diketones, the regiochemical outcome is dictated by the differential nucleophilicity of the two hydrazine nitrogens. The terminal nitrogen (Nβ) is highly nucleophilic and sterically unhindered; it preferentially attacks the most electrophilic (or least sterically hindered) carbonyl carbon to form a hydrazone intermediate. Subsequent tautomerization allows the internal nitrogen (Nα)—whose nucleophilicity is enhanced by the 4-methoxy-pyridine ring—to attack the remaining carbonyl, driving the intramolecular cyclization.
By carefully selecting the solvent (e.g., ethanol) and an acid catalyst (e.g., glacial acetic acid), we lower the activation energy for the initial imine formation while providing the protic environment necessary for the final dehydration and aromatization steps.
Fig 1: Divergent synthetic workflows for pyrazole derivatives from 2-hydrazinyl-4-methoxypyridine.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the protocols detailed in Section 4 to various electrophilic coupling partners.
| Electrophile | Methodology | Major Product | Expected Yield | Regioselectivity Ratio |
| Acetylacetone | Protocol A | 1-(4-methoxypyridin-2-yl)-3,5-dimethyl-1H-pyrazole | 88 - 92% | N/A (Symmetrical) |
| Ethyl acetoacetate | Protocol A | 1-(4-methoxypyridin-2-yl)-3-methyl-1H-pyrazol-5-ol | 76 - 80% | >95:5 |
| 1-Phenylbutane-1,3-dione | Protocol A | 1-(4-methoxypyridin-2-yl)-5-methyl-3-phenyl-1H-pyrazole | 81 - 85% | 85:15 |
| 1,3-Diphenylprop-2-en-1-one | Protocol B | 1-(4-methoxypyridin-2-yl)-3,5-diphenyl-1H-pyrazole | 72 - 78% | >99:1 |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).
Protocol A: Knorr Cyclocondensation with 1,3-Dicarbonyls
Objective: Synthesis of highly substituted pyrazoles via condensation.
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-4-methoxypyridine (1.0 mmol, 139.15 mg) in anhydrous ethanol (10 mL).
-
Activation: Add glacial acetic acid (0.1 mmol, 5.7 µL) to the solution. Causality: The catalytic acid protonates the carbonyl oxygen of the incoming electrophile, increasing its susceptibility to nucleophilic attack by the terminal hydrazine nitrogen.
-
Coupling: Dropwise, add the 1,3-dicarbonyl compound (1.1 mmol) over 5 minutes at room temperature.
-
Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) under a nitrogen atmosphere.
-
Validation Checkpoint (IPC 1): After 2 hours, withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile (MeCN) and analyze via LC-MS.
-
Pass Criteria: The reaction is deemed complete when the mass of the uncyclized hydrazone intermediate
is <5% relative to the fully aromatized pyrazole product mass. If >5%, continue refluxing for an additional hour.
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous
(15 mL) and extract with Dichloromethane (DCM) (3 x 15 mL). -
Purification & Final Validation: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Validate final purity (>95%) via -NMR and UPLC.
Protocol B: Oxidative [3+2] Cycloaddition with Chalcones
Objective: Synthesis of 3,5-diarylpyrazoles utilizing a catalytic oxidant system.
-
Reaction Assembly: In a 20 mL sealed tube, combine 2-hydrazinyl-4-methoxypyridine (1.0 mmol), the corresponding chalcone (1.0 mmol), and molecular iodine (
, 20 mol%, 50.7 mg). -
Solvent Addition: Add Dimethyl Sulfoxide (DMSO) (5 mL). Causality: DMSO acts as both the solvent and the terminal oxidant in the
-catalyzed oxidative aromatization of the intermediate pyrazoline to the pyrazole. -
Execution: Stir the mixture at 100°C open to the air for 4-6 hours.
-
Validation Checkpoint (IPC 1): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly fluorescent chalcone spot under 365 nm UV indicates the completion of the initial cycloaddition.
-
Quenching: Cool to room temperature and quench with saturated aqueous
(10 mL) to reduce residual iodine. Extract with Ethyl Acetate (3 x 20 mL). -
Purification: Wash the organic layer with brine, dry over
, and evaporate. Purify the crude product by recrystallization from hot ethanol to yield the pure 1-(4-methoxypyridin-2-yl)-3,5-diaryl-1H-pyrazole.
Fig 2: Mechanistic causality and regioselectivity in the Knorr pyrazole synthesis.
References
-
ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS (WO2021179274A1). World Intellectual Property Organization.1
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 2
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central (PMC). 3
-
Pyrazole synthesis. Organic Chemistry Portal. 4
Sources
protocol for the condensation of 2-Hydrazinyl-4-methoxypyridine with aldehydes
Technical Application Note: Protocol for the Condensation of 2-Hydrazinyl-4-methoxypyridine with Aldehydes
Executive Summary & Scientific Rationale
The condensation of 2-hydrazinyl-4-methoxypyridine (also known as (4-methoxypyridin-2-yl)hydrazine) with aldehydes is a pivotal transformation in medicinal chemistry. The resulting hydrazone products serve two critical roles:
-
Pharmacophores: The hydrazone linker (
) acts as a hydrogen bond donor/acceptor motif found in kinase inhibitors and antimicrobial agents. -
Synthetic Intermediates: These hydrazones are the immediate precursors for the synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization, a scaffold ubiquitous in p38 MAP kinase inhibitors and benzodiazepine receptor ligands.
Chemical Nuance:
Unlike simple alkyl hydrazines, 2-hydrazinyl-4-methoxypyridine possesses a unique electronic profile. The pyridine ring exerts an electron-withdrawing inductive effect ($ -I
Reaction Mechanics & Optimization Logic
To ensure reproducibility, we must control the pH-Rate Profile .
-
Solvent System: Ethanol (EtOH) or Methanol (MeOH).[1] These protic solvents stabilize the polar transition states. Ethanol is preferred for its slightly higher boiling point (
), which drives the elimination of water. -
Catalyst (The "Goldilocks" Zone): The reaction requires acid to activate the aldehyde carbonyl (
). However, excess strong acid (like HCl) will protonate the hydrazine precursor ( ), rendering it non-nucleophilic.-
Optimization:Glacial Acetic Acid (AcOH) is the standard. It provides sufficient protons to activate the aldehyde without fully quenching the hydrazine nucleophile.
-
Diagram 1: Mechanistic Pathway
The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the critical dehydration step.
Caption: Mechanistic flow of hydrazone formation. Note that dehydration is often the rate-determining step, accelerated by heat and acid catalysis.
Standard Operating Protocol (SOP)
This protocol is validated for aldehydes ranging from electron-poor (e.g., 4-nitrobenzaldehyde) to electron-rich (e.g., 4-methoxybenzaldehyde).
Materials
-
Substrate A: 2-Hydrazinyl-4-methoxypyridine (1.0 equiv)
-
Substrate B: Aldehyde (1.0 – 1.1 equiv)[1]
-
Solvent: Absolute Ethanol (10-15 mL per mmol of substrate)
-
Catalyst: Glacial Acetic Acid (cat. 5-10 mol%)[2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-4-methoxypyridine (1.0 equiv) in absolute Ethanol.
-
Note: If the hydrazine salt (e.g., hydrochloride) is used, add 1.0 equiv of Sodium Acetate (NaOAc) to liberate the free base in situ.
-
-
Addition: Add the Aldehyde (1.05 equiv) in a single portion.
-
Checkpoint: If the aldehyde is a solid, ensure it is finely powdered or pre-dissolved in a minimum amount of ethanol.
-
-
Catalysis: Add Glacial Acetic Acid (2-3 drops per mmol).
-
Observation: A color change (often to yellow or orange) may occur immediately, indicating imine/hydrazone formation.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 2 to 4 hours .-
Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The hydrazine starting material (polar, stains with ninhydrin) should disappear.
-
-
Workup (Crystallization): Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Critical Step: Many hydrazones will precipitate spontaneously upon cooling. If no precipitate forms after 30 mins, place the flask in an ice bath (
) for 1 hour.
-
-
Isolation: Filter the solid using a Büchner funnel.
-
Wash 1: Cold Ethanol (remove unreacted aldehyde).
-
Wash 2: Diethyl ether or Hexane (facilitates drying).
-
-
Purification: If the product is not pure by TLC/NMR, recrystallize from hot Ethanol or Methanol.
Optimization & Decision Workflow
Not all aldehydes react with equal efficiency. Use the following decision tree to adapt the protocol for difficult substrates.
Diagram 2: Experimental Logic Flow
Caption: Decision matrix for troubleshooting incomplete conversions.
Data Analysis & Expected Results
The following table summarizes typical outcomes based on the electronic nature of the aldehyde partner.
| Aldehyde Class | Example | Reaction Time | Expected Yield | Appearance |
| Electron-Deficient | 4-Nitrobenzaldehyde | 1 - 2 h | > 90% | Yellow/Orange Solid |
| Neutral | Benzaldehyde | 2 - 3 h | 80 - 90% | White/Off-white Solid |
| Electron-Rich | 4-Methoxybenzaldehyde | 4 - 6 h | 70 - 85% | Pale Yellow Solid |
| Heterocyclic | Pyridine-3-carboxaldehyde | 3 - 5 h | 75 - 85% | Tan/Brown Solid |
| Sterically Hindered | 2,6-Dichlorobenzaldehyde | 6 - 12 h | 50 - 70% | White Needles |
Analytical Validation (Self-Check):
-
1H NMR: Look for the hydrazone proton (
). It typically appears as a singlet downfield between 8.0 – 9.0 ppm . -
Isomerism: These hydrazones usually form the thermodynamically stable (E)-isomer . The NH proton of the hydrazine often resonates broad around 10-12 ppm (in DMSO-d6).
References
-
Mohareb, R. M., et al. (2010). "Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents." Journal of Pharmaceutical Sciences and Research, 2(4), 185-196.
-
Popiołek, Ł., et al. (2020). "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase." Molecules, 25(5), 1032.
-
Organic Chemistry Portal. "Synthesis of Hydrazones - Recent Literature."
-
Kallitsakis, M. G., et al. (2018).[3] "Nucleophilic Addition of Hydrazines to Nitrostyrenes." The Journal of Organic Chemistry, 83(2), 1176-1184.
Sources
Foundational Principles: The Versatility of 2-Hydrazinyl-4-methoxypyridine
An Application Guide to Cyclization Reactions Involving 2-Hydrazinyl-4-methoxypyridine for Heterocyclic Scaffold Synthesis
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-hydrazinyl-4-methoxypyridine as a pivotal building block in modern heterocyclic chemistry. We will move beyond simple procedural lists to explore the causality behind synthetic choices, offering field-proven insights into reaction mechanisms, protocol optimization, and the construction of high-value fused heterocyclic systems. The protocols herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
2-Hydrazinyl-4-methoxypyridine is a highly valuable bifunctional reagent. Its utility stems from the presence of two key nucleophilic centers: the terminal nitrogen of the hydrazine moiety (-NH₂) and the pyridine ring nitrogen. This arrangement allows it to react with a wide array of bielectrophilic partners to forge fused ring systems of significant pharmaceutical interest. The electron-donating 4-methoxy group enhances the nucleophilicity of the pyridine ring nitrogen, which can influence reaction rates and cyclization pathways compared to its unsubstituted counterpart.
The primary value of this reagent lies in its ability to serve as a synthon for two major classes of fused N-heterocycles:
-
Pyrazolo[1,5-a]pyridines: These are purine analogs with diverse biological activities, including applications as kinase inhibitors and antimicrobial agents.[1][2][3][4]
-
[5][6][7]Triazolo[4,3-a]pyridines: This scaffold is a privileged structure found in numerous therapeutic agents with anti-inflammatory, anti-cancer, and antiviral properties.[5][7]
This guide will detail the core synthetic strategies for accessing these two scaffolds, providing both mechanistic understanding and actionable laboratory protocols.
Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Annulation
The most robust and common method for constructing the pyrazolo[1,5-a]pyridine core from 2-hydrazinylpyridines is the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This transformation is a variation of the Knorr pyrazole synthesis and proceeds through a condensation-cyclization cascade.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more reactive terminal hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a key hydrazone intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where the pyridine ring nitrogen attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyridine ring system. Acetic acid is often employed not just as a solvent but also as a catalyst to facilitate the dehydration steps.[8][9]
The choice of which carbonyl group is initially attacked in an unsymmetrical 1,3-dicarbonyl compound is governed by a combination of steric and electronic factors, which can lead to regioselectivity challenges.[10] Generally, the less sterically hindered and more electrophilic carbonyl is attacked preferentially.
Caption: General mechanism for Pyrazolo[1,5-a]pyridine synthesis.
Tabulated Data: Scope of the Reaction
The following table summarizes representative examples of this cyclization, demonstrating the versatility with various 1,3-dicarbonyl compounds.
| Entry | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
| 1 | Acetylacetone | Acetic Acid, Reflux | 7-methoxy-2,5-dimethylpyrazolo[1,5-a]pyridine | ~90% | [8] |
| 2 | Ethyl Acetoacetate | Acetic Acid, Reflux | 5-Ethyl-7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | ~94% | [8] |
| 3 | Dibenzoylmethane | Acetic Acid, O₂, Reflux | 7-methoxy-2,5-diphenylpyrazolo[1,5-a]pyridine | ~85% | [8] |
| 4 | Dimethyl acetylenedicarboxylate | Acetic Acid, Reflux | Varies based on substituents | Varies | [9][11] |
Detailed Protocol: Synthesis of 7-methoxy-2,5-dimethylpyrazolo[1,5-a]pyridine
This protocol provides a reliable method for the gram-scale synthesis of a model pyrazolo[1,5-a]pyridine.
Materials and Reagents:
-
2-Hydrazinyl-4-methoxypyridine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Caption: Experimental workflow for pyrazolo[1,5-a]pyridine synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydrazinyl-4-methoxypyridine (e.g., 1.39 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) and stir until the solid dissolves completely. To this solution, add acetylacetone (1.11 g, 11 mmol) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 7-methoxy-2,5-dimethylpyrazolo[1,5-a]pyridine.
Synthesis of[5][6][7]Triazolo[4,3-a]pyridines
The construction of the[5][6][7]triazolo[4,3-a]pyridine scaffold involves reacting 2-hydrazinyl-4-methoxypyridine with reagents that can provide a single carbon atom to form the five-membered triazole ring. Common methods involve acylation followed by cyclodehydration or condensation with an aldehyde followed by oxidative cyclization.
Mechanistic Rationale: Acylation-Cyclization Route
This is a highly reliable two-step, one-pot sequence. First, the terminal hydrazine nitrogen is acylated using a carboxylic acid derivative (e.g., acetyl chloride or acetic anhydride). This forms an N-acylhydrazide intermediate. In the second step, a dehydrating agent such as phosphorus oxychloride (POCl₃) is used to effect an intramolecular cyclization between the amide oxygen and the pyridine ring nitrogen, followed by elimination to form the aromatic triazole ring.[5]
Caption: Acylation-cyclization mechanism for triazolo[4,3-a]pyridine synthesis.
Alternative Route: Oxidative Cyclization
An alternative one-pot method involves the initial condensation of 2-hydrazinylpyridine with an aldehyde to form a hydrazone.[6][12] This intermediate is then subjected to an oxidizing agent, such as iodine or N-chlorosuccinimide (NCS), which facilitates the intramolecular cyclization and subsequent aromatization to yield the final product.[6][13] This method is often milder but the choice of oxidant can be substrate-dependent.
Detailed Protocol: Synthesis of 8-methoxy-3-methyl-[5][6][7]triazolo[4,3-a]pyridine
This protocol details the acylation-cyclization strategy, which is robust and generally high-yielding.
Materials and Reagents:
-
2-Hydrazinyl-4-methoxypyridine (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Dry Pyridine
-
Phosphorus Oxychloride (POCl₃)
-
Ice, Crushed
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Step-by-Step Procedure:
Part A: Acylation
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydrazinyl-4-methoxypyridine (1.39 g, 10 mmol) in dry pyridine (20 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting N'-(4-methoxypyridin-2-yl)acetohydrazide is often used in the next step without further purification.
Part B: Cyclodehydration
-
Reaction Setup: Place the crude acetohydrazide from the previous step into a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask. Heat the mixture to reflux for 2-4 hours.[5] Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH ~8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 8-methoxy-3-methyl-[5][6][7]triazolo[4,3-a]pyridine.[5]
Troubleshooting and Scientific Considerations
-
Regioisomer Formation: When using unsymmetrical dicarbonyls, the formation of two regioisomers is possible. To favor one isomer, reaction conditions can be tuned. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.[10] Characterization by 2D NMR techniques (NOESY, HMBC) is essential to confirm the structure.
-
Incomplete Cyclization: If cyclization is sluggish, especially in the Fischer indole type synthesis or triazole formation, a stronger acid catalyst (e.g., polyphosphoric acid) or a more potent dehydrating agent may be required.[10] Microwave irradiation can also be effective in driving these reactions to completion.
-
Oxidative Side Reactions: Hydrazine moieties are susceptible to oxidation.[10] Conducting reactions under an inert atmosphere (Nitrogen or Argon) is good practice, particularly when sensitive substrates or prolonged heating are involved.
-
Substituent Effects: The electron-donating 4-methoxy group activates the pyridine ring, generally facilitating the intramolecular cyclization step. However, for other substituted 2-hydrazinylpyridines, the electronic nature of the substituent can significantly alter the reaction outcome and may require re-optimization of conditions.[9][11]
Conclusion
2-Hydrazinyl-4-methoxypyridine stands out as a powerful and versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. Through straightforward and scalable cyclization reactions with 1,3-dicarbonyls or single-carbon electrophiles, researchers can readily access complex pyrazolo[1,5-a]pyridine and[5][6][7]triazolo[4,3-a]pyridine scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and chemical development to effectively utilize this reagent, enabling the rapid generation of novel molecular entities for further investigation.
References
-
BenchChem. (2025). Application Notes and Protocols for the Preparation of[5][6][14]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. Available at:
-
ResearchGate. (n.d.). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization | Request PDF. Available at: [Link]
-
ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
MDPI. (2021). Efficient Synthesis and X-ray Structure of[5][6][7]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Available at: [Link]
-
ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Available at: [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available at: [Link]
-
RSC Publishing. (n.d.). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Available at: [Link]
- (2025). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
-
PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
PMC. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available at: [Link]
-
ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot.... Available at: [Link]
-
PMC. (n.d.). Synthesis of ([5][6][7]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidines,.... Available at: [Link]
-
ACS Publications. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]
-
PMC. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
PubMed. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available at: [Link]
-
ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]
-
Springer. (2013). REACTIONS OF 2-ARYLHYDRAZONOACETAMIDES WITH ORTHOESTERS. SYNTHESIS OF NEW TETRAHYDRO-1,2,4-TRIAZINES. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Available at: [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available at: [Link]
Sources
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- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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use of 2-Hydrazinyl-4-methoxypyridine in the synthesis of fused ring systems
Application Note: Divergent Synthesis of Fused Heterocyclic Scaffolds from 2-Hydrazinyl-4-methoxypyridine
Executive Summary & Mechanistic Rationale
2-Hydrazinyl-4-methoxypyridine is a highly versatile, bidentate bis-nucleophile utilized extensively in the synthesis of fused bicyclic heteroaromatics, particularly[1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines. These fused ring systems are privileged scaffolds in modern drug discovery, forming the pharmacophoric core of ErbB receptor inhibitors[1], Smoothened (Smo) antagonists for Hedgehog pathway inhibition[2], and allosteric modulators for neurological disorders.
The synthetic utility of 2-hydrazinyl-4-methoxypyridine stems from the differential nucleophilicity of its hydrazine moiety and the adjacent pyridine nitrogen. The terminal (β) nitrogen of the hydrazine group is highly nucleophilic and readily attacks electrophilic centers (e.g., orthoesters, acyl chlorides, or 1,3-dicarbonyls) to form a hydrazone or hydrazide intermediate[3]. Subsequent intramolecular cyclization occurs via the attack of the pyridine ring's endocyclic nitrogen (in triazolopyridines) or the α-nitrogen (in pyrazolopyridines) on the activated electrophilic carbon, driving the thermodynamically favorable aromatization of the newly fused ring. The electron-donating 4-methoxy group increases the electron density of the pyridine ring, mildly enhancing the nucleophilicity of the endocyclic nitrogen and facilitating the cyclization step.
Experimental Workflows & Protocols
Protocol A: Synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine via Orthoester Condensation
Application: Core intermediate for ErbB receptor inhibitors[1]. Causality & Design: Trimethyl orthoformate (trimethoxymethane) serves as both the one-carbon electrophile and the dehydrating agent. p-Toluenesulfonic acid (TsOH) protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. The β-nitrogen of the hydrazine attacks this species, followed by the elimination of methanol and intramolecular ring closure by the pyridine nitrogen[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-hydrazinyl-4-methoxypyridine (500 mg, 3.59 mmol) in anhydrous trimethoxymethane (5.0 mL).
-
Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add p-Toluenesulfonic acid monohydrate (TsOH) (682.67 mg, 3.59 mmol) in small portions to prevent uncontrolled exotherms[1].
-
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously overnight (approx. 12–16 hours). The progression of the reaction can be monitored by TLC (DCM:MeOH = 10:1) or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced vacuum pressure to remove excess trimethoxymethane and the generated methanol by-product.
-
Purification: Purify the resulting crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to Methanol (MeOH) at a 10:1 ratio[1].
-
Yield: Isolate the desired 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine as a yellow solid (approx. 18–25% yield). MS (ESI) m/z: 150 [M+H]+[1].
Protocol B: Microwave-Assisted Synthesis of 3-Substituted[1,2,4]Triazolo[4,3-a]pyridines
Application: Rapid library generation for Smoothened (Smo) inhibitors and antifungal agents[2][4]. Causality & Design: Microwave irradiation drastically reduces reaction times from 72 hours (thermal reflux) to 15 minutes[4]. Phosphorus oxychloride (POCl3) acts as a dehydrating and chlorinating agent, activating the carboxylic acid to an acyl chloride in situ, which rapidly acylates the hydrazine. Subsequent POCl3-mediated dehydration forces the cyclization[2][3].
Step-by-Step Methodology:
-
Setup: Charge a 10-mL pressure-rated microwave vial with 2-hydrazinyl-4-methoxypyridine (1.0 mmol) and the desired carboxylic acid derivative (1.0 mmol)[4].
-
Activation: Add POCl3 (2.0 mL) to the vial in a fume hood. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a focused microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 140 °C and a pressure limit of 200 psi for exactly 15 minutes[4].
-
Quenching: Cool the mixture to room temperature by passing compressed air through the microwave cavity for 2 minutes. Carefully pour the reaction mixture into crushed ice (20 g) to quench the excess POCl3[2].
-
Neutralization & Extraction: Neutralize the aqueous mixture to pH 7–8 using a saturated aqueous sodium bicarbonate (NaHCO3) solution. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization or flash chromatography to yield the 3-substituted triazolopyridine[4].
Quantitative Data & Analytical Summaries
Table 1: Comparison of Synthetic Methodologies for Fused Triazolopyridines
| Method | Reagents / Catalyst | Temp / Time | Target Scaffold | Typical Yield | MS (ESI) [M+H]+ |
| Orthoester Condensation | Trimethoxymethane, TsOH | RT / 12–16 h | 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine | 18 – 25% | 150.1 |
| Microwave Cyclodehydration | R-COOH, POCl3 | 140 °C / 15 min | 3-Substituted-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine | 50 – 85% | Varies by R-group |
| Thermal Acylation/Cyclization | R-COCl, DIPEA, DCM then Fe/AcOH | Reflux / 8 h | 3-Substituted-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine | 40 – 60% | Varies by R-group |
Visualizations of Synthetic Workflows
Divergent synthetic pathways from 2-hydrazinyl-4-methoxypyridine to fused heterocyclic scaffolds.
Mechanistic sequence for the cyclodehydration of 2-hydrazinylpyridines into triazolopyridines.
References
- World Intellectual Property Organization. "ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS." Patent WO2021179274A1, published September 2021.
-
Jian-Quan Weng, et al. "Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives." Turkish Journal of Chemistry, 2015, 39(1), 15. Available at:[Link]
-
Min Zhang, et al. "Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo." Bioorganic & Medicinal Chemistry, 2020, 28(16), 115685. Available at:[Link]
-
A. V. Borisov, et al. "Synthesis of pyridopyrimidine derivatives." Russian Journal of General Chemistry, 2015, 85, 2132–2136. Available at:[Link]
Sources
experimental procedure for N-arylation of 2-Hydrazinyl-4-methoxypyridine
Application Note: Regioselective Palladium-Catalyzed N-Arylation of 2-Hydrazinyl-4-methoxypyridine
Executive Summary
The functionalization of heteroaryl hydrazines is a critical transformation in medicinal chemistry and materials science, providing access to complex nitrogen-rich scaffolds[1]. However, the N-arylation of 2-hydrazinyl-4-methoxypyridine presents unique synthetic challenges. The strongly electron-donating 4-methoxy group increases the Lewis basicity of the pyridine nitrogen, creating a high risk of catalyst poisoning via competitive coordination[2]. Furthermore, controlling regioselectivity between the N1 (proximal) and N2 (terminal) nitrogen atoms requires precise tuning of the catalytic environment.
This protocol details a highly optimized, self-validating Buchwald-Hartwig cross-coupling methodology designed specifically for the regioselective N1-arylation of 2-hydrazinyl-4-methoxypyridine.
Mechanistic Causality & Reaction Design
The success of this transformation relies on three foundational mechanistic pillars:
-
Regioselectivity (N1 vs. N2): Hydrazines possess two nucleophilic sites. According to Hard-Soft Acid-Base (HSAB) theory, the N1 atom acts as a "soft" nucleophile, whereas the terminal N2 atom is a "hard" nucleophile[3]. Because palladium(II) intermediates are "soft" acids, C-N bond formation is thermodynamically and kinetically driven toward the N1 position when appropriate ligands are employed[3].
-
Preventing Catalyst Poisoning: Pyridine derivatives can strongly coordinate to palladium, displacing phosphine ligands and halting the catalytic cycle[2]. To prevent this, a highly sterically demanding and electron-rich bidentate or biaryl monodentate ligand (such as XPhos) is required to occupy the coordination sphere and block pyridine binding[4].
-
Rate-Determining Deprotonation: The deprotonation of the hydrazine-bound arylpalladium(II) complex is the rate-determining step in this catalytic cycle[5]. Therefore, a strong, soluble base like Potassium tert-butoxide (KOtBu) is essential to drive the formation of the arylpalladium(II) hydrazido complex[5].
Figure 1: Pd-catalyzed Buchwald-Hartwig C-N cross-coupling cycle for N1-arylation.
Reaction Optimization Data
To demonstrate the causality behind the chosen reagents, the following quantitative data summarizes the optimization landscape for this specific coupling.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Causality / Mechanistic Observation |
| 1 | Pd(OAc)₂ (2 mol%) | BINAP | Cs₂CO₃ | Toluene | 35% | Poor conversion; insoluble base limits the rate-determining deprotonation step. |
| 2 | Pd₂(dba)₃ (2 mol%) | dppf | KOtBu | Dioxane | 42% | Less sterically hindered ligand displaced by electron-rich pyridine nitrogen. |
| 3 | Pd₂(dba)₃ (2 mol%) | XPhos | KOtBu | Toluene | 89% | Optimal. Bulky ligand prevents poisoning; strong base accelerates deprotonation. |
| 4 | Pd₂(dba)₃ (2 mol%) | XPhos | KOH | Toluene | 76% | Lower solubility of KOH reduces reaction rate compared to KOtBu[5]. |
Materials and Reagents
| Reagent | Role | Equivalents | Amount (for 1.0 mmol scale) |
| 2-Hydrazinyl-4-methoxypyridine | Substrate | 1.0 equiv | 139.15 mg |
| Aryl Chloride (e.g., 4-Chlorotoluene) | Electrophile | 1.2 equiv | 151.8 mg (142 µL) |
| Pd₂(dba)₃ | Pre-catalyst | 0.02 equiv (4 mol% Pd) | 18.3 mg |
| XPhos | Ligand | 0.04 equiv | 19.1 mg |
| KOtBu | Base | 1.5 equiv | 168.3 mg |
| Anhydrous Toluene | Solvent | 0.2 M | 5.0 mL |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical cues are embedded to ensure the integrity of the reaction at each stage.
Step 1: Catalyst Pre-Activation (Glovebox/Inert Atmosphere)
-
Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd₂(dba)₃ (18.3 mg) and XPhos (19.1 mg) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes.
-
Causality: Pre-mixing the palladium source with the electron-rich biaryl phosphine ligand allows for the formation of the active LₙPd(0) species before the introduction of the coordinating pyridine substrate[4].
-
Self-Validation Checkpoint: The solution will transition from a deep purple/red (characteristic of dba coordination) to a pale yellow/orange, confirming successful ligand exchange and active catalyst generation.
Step 2: Substrate and Base Addition
-
Action: To the active catalyst solution, add 2-hydrazinyl-4-methoxypyridine (139.15 mg), the aryl chloride (1.2 equiv), and KOtBu (168.3 mg). Wash the walls of the tube with the remaining anhydrous toluene (3.0 mL).
-
Causality: KOtBu is utilized because its high pKₐ effectively deprotonates the bound hydrazine intermediate, driving the reaction forward[5].
-
Self-Validation Checkpoint: A slight exotherm may be observed upon base addition. The mixture will initially be a suspension; complete dissolution typically occurs upon heating.
Step 3: Thermal C-N Cross-Coupling
-
Action: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 80 °C in an oil bath with vigorous stirring for 12 hours.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition of the aryl chloride without triggering thermal denitrogenation (loss of N₂), a common degradation pathway for arylhydrazines at higher temperatures[6].
-
Self-Validation Checkpoint: Monitor by LC-MS at the 4-hour mark. The disappearance of the starting material mass ([M+H]⁺ = 140.08) and the appearance of the product mass indicates healthy reaction progression. Gas evolution should be minimal; excessive bubbling indicates unwanted denitrogenation.
Step 4: Quenching and Aqueous Workup
-
Action: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl (5 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Causality: NH₄Cl neutralizes the strongly basic KOtBu without protonating the newly formed N-aryl hydrazine product, preventing the product from partitioning into the aqueous layer.
-
Self-Validation Checkpoint: The organic layer should be clear and yellow/orange. If an emulsion forms, it can be broken by adding 2-3 mL of saturated brine.
Step 5: Purification
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Causality: Silica gel is slightly acidic; to prevent streaking of the basic pyridine product, pre-treat the silica column with 1% triethylamine (TEA) in hexanes.
-
Self-Validation Checkpoint: The desired N1-arylated product typically elutes at a lower R_f than the starting aryl halide but higher than the highly polar 2-hydrazinyl-4-methoxypyridine.
Figure 2: Sequential experimental workflow for the N-arylation procedure.
References
- Source: nih.
- Source: researchgate.
- Source: nih.
- Source: beilstein-journals.
- Source: lookchem.
- Source: acs.
Sources
- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
Biological Activity of Compounds Derived from 2-Hydrazinyl-4-methoxypyridine
Executive Summary & Pharmacophore Insight
2-Hydrazinyl-4-methoxypyridine represents a "privileged scaffold" in medicinal chemistry. Unlike simple hydrazines, which are often flagged as promiscuous toxins (PAINS), the pyridine-fused hydrazine serves as a precise chemical warhead. The 4-methoxy substituent is critical: it functions as an electron-donating group (EDG), enhancing the nucleophilicity of the hydrazine tail for derivatization while modulating the lipophilicity (
This guide details the biological evaluation of two primary derivative classes generated from this scaffold:
-
Schiff Bases (Hydrazones): Primarily evaluated for antimicrobial and antitubercular activity via iron chelation and DNA gyrase inhibition.
-
[1,2,4]Triazolo[4,3-a]pyridines: Fused heterocyclic systems formed via cyclization, exhibiting potent anticancer activity (specifically c-Met and EGFR kinase inhibition).
Chemical Biology & Synthetic Workflows
Before biological testing, researchers must understand the chemical lineage of the test compounds to interpret assay results correctly. The biological activity is strictly dictated by the derivatization pathway.
Pathway Visualization
The following diagram illustrates the divergence in biological utility based on the synthetic pathway chosen.
Figure 1: Divergent synthetic pathways leading to distinct pharmacological profiles. Hydrazone formation preserves the flexible linker for metal chelation, while cyclization locks the conformation for kinase pocket binding.
Application I: Antimicrobial & Antitubercular Screening
Target Class: Pyridine Hydrazones (Schiff Bases)
Hydrazone derivatives of 2-hydrazinyl-4-methoxypyridine exhibit bacteriostatic activity. The mechanism often involves the chelation of transition metals (Fe, Cu) essential for bacterial metalloenzymes or direct inhibition of DNA gyrase.
Protocol: Broth Microdilution for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).
Reagents & Equipment[1][2]
-
Test Compound: 4-methoxy-2-pyridine hydrazone derivative.
-
Solvent: DMSO (Molecular Biology Grade).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (Alamar Blue) solution (0.01%).
-
Control Drug: Ciprofloxacin or Isoniazid (for TB screens).
Step-by-Step Workflow
-
Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Note: Pyridine derivatives can be hydrophobic. If precipitation occurs upon dilution, sonicate for 10 mins.
-
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). Dilute 1:100 in CAMHB. -
Plate Setup (96-well):
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of compound stock to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10. Discard the final 100 µL.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of bacterial suspension to wells 1–11.
-
Final Test Range: Typically 512 µg/mL down to 1 µg/mL.
-
Final DMSO Conc: Must be < 1% to avoid solvent toxicity.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC: The lowest concentration well that remains blue.
-
Application II: Anticancer Profiling (Kinase Inhibition)
Target Class: [1,2,4]Triazolo[4,3-a]pyridines[3]
Cyclization of the hydrazine creates a planar, rigid scaffold that mimics the adenine ring of ATP. This allows these compounds to dock into the ATP-binding pocket of tyrosine kinases like c-Met and EGFR , which are overexpressed in lung (A549) and breast (MCF-7) cancers.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Quantify cell viability and calculate IC50 values.
Reagents
-
Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).
-
Solubilizer: DMSO.[4]
Experimental Logic & Workflow
Figure 2: Standardized MTT assay workflow for evaluating antiproliferative activity.
Data Analysis & Validation
-
Calculate % Viability:
-
IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
-
Acceptance Criteria:
-
R-squared of curve fit > 0.95.
-
Positive Control (e.g., Doxorubicin) IC50 must fall within historical range (e.g., 0.5 – 2.0 µM).
-
Structure-Activity Relationship (SAR) Summary
The following table summarizes how structural modifications to the 2-hydrazinyl-4-methoxypyridine core influence biological outcomes, based on recent literature [1][2].
| Structural Modification | Target Effect | Biological Outcome |
| 4-Methoxy Group | Increases electron density on the pyridine ring. | Enhances hydrogen bond acceptance in kinase pockets; improves solubility compared to 4-H analogs. |
| Hydrazone Linker (-NH-N=CH-) | Provides metal chelation site (N, O donors). | Antimicrobial: Iron deprivation inhibits bacterial growth. |
| Triazole Fusion (Cyclization) | Locks conformation; mimics ATP adenine. | Anticancer: High affinity for c-Met/EGFR ATP-binding sites. |
| Electron-Withdrawing Aryl Group | Attached to hydrazone/triazole tail. | Increases lipophilicity and cellular permeability. |
References
-
Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Source: New Journal of Chemistry (RSC). Context: Establishes the kinase inhibition potential of triazolo-fused systems derived from hydrazines. URL:[Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization... and their anticancer activity. Source: ResearchGate / Heterocyclic Communications. Context: Details the synthesis of the fused ring system from 2-hydrazinopyridines and their cytotoxicity against breast cancer lines. URL:[Link]
-
Biological Activities of Hydrazone Derivatives. Source: Molecules (MDPI) / PMC. Context: Comprehensive review of the antimicrobial and antitubercular mechanisms of hydrazone derivatives. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. idosr.org [idosr.org]
- 3. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinyl-4-methoxypyridine
Status: Operational
Topic: Yield Optimization & Troubleshooting
Target Molecule: 2-Hydrazinyl-4-methoxypyridine (Intermediate for kinase inhibitors)
Reaction Type: Nucleophilic Aromatic Substitution (
Introduction: The Deactivated Ring Challenge
Welcome to the technical support hub for 2-hydrazinyl-4-methoxypyridine synthesis.
The Core Problem: You are performing an
The Consequence: Standard protocols often result in incomplete conversion, while forcing conditions (excessive heat) lead to O-demethylation or hydrazine decomposition. This guide provides the precise controls needed to navigate this narrow window.
Module 1: Reaction Setup & Kinetics
Q: Why is my conversion stalling at 60-70% despite refluxing in ethanol?
Diagnosis: Insufficient thermal energy to overcome the activation energy barrier created by the electron-donating methoxy group. Ethanol boils at 78°C, which is often too low for this deactivated substrate.
The Fix: Switch to a higher-boiling solvent or Microwave Irradiation.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Solvent | Ethanol (Reflux 78°C) | n-Butanol (Reflux 117°C) | Higher kinetic energy overcomes the methoxy deactivation. |
| Reagent | Hydrazine Hydrate (1-3 eq) | Hydrazine Hydrate (5-10 eq) | Pseudo-first-order kinetics; suppresses dimer formation. |
| Time | 24-48 Hours | 4-6 Hours (Thermal) / 30 min (MW) | Extended heating promotes hydrazine decomposition. |
Protocol A: Thermal Optimization (n-Butanol)
-
Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in n-butanol (5 mL/mmol).
-
Add Hydrazine Hydrate (80% or 64% solution) (10.0 eq).
-
Heat to 110°C (internal temp). Do not exceed 125°C to prevent O-demethylation.
-
Monitor via LCMS every 2 hours.
Module 2: Side Reaction Management
Q: I see a major impurity with M+ = [2 x Target - N2H4]. What is it?
Diagnosis: You have formed the Bis-pyridyl hydrazine dimer .
-
Mechanism:[2][3][4][5][6] The product (2-hydrazinyl-4-methoxypyridine) is still a nucleophile. If free hydrazine is depleted, the product attacks the remaining starting material.
Q: My product has lost 14 mass units (M-14). What happened?
Diagnosis: O-Demethylation .
-
Mechanism:[2][3][4][5][6] At high temperatures (>130°C) or in the presence of strong Lewis acids, the ether bond cleaves to form the pyridone (2-hydrazinyl-4-pyridone).
Visualizing the Pathway
The following diagram illustrates the competitive pathways. You must stay in the "Green Zone."
Caption: Path A is the desired route. Path B occurs if Hydrazine equivalents are too low. Path C occurs if temperature is too high.
Module 3: Workup & Purification
Q: The product is a sticky oil/gum. How do I get a solid?
Diagnosis: Residual hydrazine hydrate and n-butanol make crystallization difficult. Hydrazine salts (hydrochloride) are hygroscopic.
The Fix: The "Water Crash" or Azeotropic Removal.
Protocol B: Isolation of Pure Solid
-
Concentration: Evaporate the reaction solvent (n-butanol) under high vacuum at 60°C. Crucial: Remove as much solvent as possible.
-
Co-evaporation: Add toluene (2x volume) and rotovap again. This forms an azeotrope with residual hydrazine and water, removing them.
-
Precipitation:
-
Dissolve the residue in a minimum amount of hot Ethanol.
-
Slowly add cold Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Cool to 0°C. The hydrazine hydrochloride salt usually stays in solution or can be washed away with water if the free base precipitates.
-
-
Alternative (Water Wash): If the solid is stable, suspend the crude residue in ice-cold water. Stir for 30 mins. Filter the solid (Product) and wash with cold water. Note: Ensure your product is not water-soluble before doing this (4-OMe group aids lipophilicity).
Module 4: Self-Validating Analytical Checks
Before proceeding to the next step of your synthesis, validate the intermediate using these checkpoints.
| Checkpoint | Observation | Pass/Fail Criteria |
| TLC (50% EtOAc/Hex) | SM ( | Pass: SM spot is invisible. Fail: SM spot persists (Check Module 1). |
| 1H NMR (DMSO-d6) | 4.0 ppm (Methoxy singlet) | Pass: Integral = 3H.[7] Fail: Signal missing (O-Demethylation - Check Module 2). |
| 1H NMR (Aromatic) | Shift in C3-H proton | Pass: Upfield shift of the proton adjacent to the hydrazine group compared to SM. |
| Visual Appearance | Color | Pass: Off-white to pale yellow solid. Fail: Dark red/brown oil (Oxidation/Polymerization). |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational text for mechanism and leaving group effects).
-
Org. Synth. 2005, 82, 93. Conversion of Arylalkylketones into Dichloroalkenes. Link (Demonstrates handling of hydrazine hydrate and hydrazone formation principles).
-
Google Patents, CN106588758B. Synthesis process of 2-hydrazinopyridine derivative. Link (Industrial process describing high equivalents of hydrazine and solvent choices for 2-hydrazinopyridines).
-
PubChem. 4-hydrazinyl-2-methoxypyridine (Isomer Data).[8]Link (Used for structural verification and isomer comparison).
Sources
- 1. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-hydrazinyl-2-methoxypyridine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of Crude 2-Hydrazinyl-4-methoxypyridine
The following technical guide is structured to function as an autonomous support center for the purification of 2-Hydrazinyl-4-methoxypyridine . It is designed for researchers requiring high-purity intermediates for downstream heterocycle synthesis (e.g., pyrazoles, triazoles).[1][2]
Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purity Optimization[1][2]
Executive Summary
Crude 2-Hydrazinyl-4-methoxypyridine (often synthesized via nucleophilic aromatic substitution of 2-chloro-4-methoxypyridine with hydrazine hydrate) typically presents as a reddish/brown oil or low-melting solid due to oxidation products and residual hydrazine.[1][2] The presence of the 4-methoxy group increases the electron density of the pyridine ring, making the molecule more basic and prone to oxidation compared to its unsubstituted counterparts [1, 2].
Successful purification requires a tiered approach: removal of hydrazine hydrate (safety/stability), acid-base workup (bulk purity), and recrystallization (final polish).[1]
Tier 1: Initial Assessment & Safety (The "Hydrazine Challenge")
WARNING: Residual hydrazine hydrate is a potent reducing agent, a carcinogen, and can cause explosive decomposition if distilled to dryness in the presence of oxidants.
Diagnostic Check:
-
Symptom: The crude material is a wet paste or oil with a fishy, ammonia-like odor.[1][2]
-
Immediate Action: Do NOT proceed to chromatography immediately. Hydrazine will degrade on silica and ruin the separation.
Protocol A: Azeotropic Removal of Hydrazine
If your crude contains significant hydrazine (visible as droplets or confirmed by NMR), use azeotropic distillation rather than high-vacuum heating, which promotes decomposition.[1]
-
Dissolve crude material in Toluene or Xylene (10 mL per gram of crude).[1][2]
-
Concentrate on a rotary evaporator at 50–60°C .
-
Repeat this process 2–3 times . Toluene forms a positive azeotrope with hydrazine, effectively co-distilling it [3].
Tier 2: The "Golden Standard" Purification (Acid-Base Extraction)
This method exploits the basicity of the pyridine nitrogen and the hydrazine tail. The 4-methoxy group stabilizes the protonated form, allowing for a clean separation from non-basic impurities (e.g., unreacted 2-chloro-4-methoxypyridine or neutral oxidation byproducts).[1][2]
Logic:
-
Acid Phase: Protonates the pyridine/hydrazine (Product goes to water).[2] Non-basic impurities stay in organic.[2]
-
Base Phase: Deprotonates the product (Product returns to organic).[2]
Workflow Diagram
Figure 1: Acid-Base Extraction Workflow for Aminopyridines. This method removes non-basic starting materials effectively.[1]
Detailed Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract the organic layer twice with 1.0 M HCl .
-
Washing: Wash the combined acidic aqueous layers once with fresh EtOAc (removes neutral tars).[2]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH or saturated Na2CO3 until pH > 10.[1][2] The solution will likely turn cloudy as the free base precipitates.
-
Re-Extraction: Extract the aqueous mixture 3 times with DCM (Dichloromethane).[2]
-
Tip: DCM is preferred here as hydrazinopyridines have better solubility in chlorinated solvents than in EtOAc.[2]
-
-
Drying: Dry over anhydrous Na2SO4 and concentrate.
Tier 3: Final Polish (Recrystallization)[1]
If the product is solid (MP typically 70–100°C for substituted hydrazinopyridines [5]), recrystallization is superior to chromatography for removing trace colored oxidation impurities.
Solvent System Table:
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best for initial attempts.[1][2] Dissolve hot, cool slowly to 4°C. |
| EtOH / Water (9:1) | High | Use if product is too soluble in pure EtOH. |
| Toluene | Moderate | Good for removing non-polar impurities, but yield may be lower. |
| Hexane / EtOAc | Low | Product often "oils out" rather than crystallizing.[1][2] |
Protocol:
-
Dissolve the semi-solid in the minimum amount of boiling Ethanol.
-
If colored particles remain insoluble, perform a hot filtration .[2]
-
Allow the solution to cool to room temperature, then place in a fridge (4°C) overnight.
-
Filter the off-white/pale yellow needles and wash with cold Hexane.[1][2]
Tier 4: Chromatography (The "Last Resort")
Use this only if the acid-base extraction fails or if you need to separate the bis-hydrazine dimer impurity.[1][2]
-
The Problem: Pyridyl hydrazines are basic and will "streak" or "tail" on standard silica gel due to interaction with acidic silanol groups.[2]
-
The Fix: You must modify the mobile phase.
Recommended Eluent:
Troubleshooting & FAQs
Q1: My product turned pink/red after sitting on the bench for an hour. Is it ruined?
-
Diagnosis: This is air oxidation.[1][2] Hydrazines are sensitive to oxygen, forming azo or hydrazo compounds which are highly colored even in trace amounts.
-
Solution: The bulk material is likely still pure.[2] Perform a quick wash with cold ether or recrystallize.[1][2] Always store under Nitrogen/Argon at -20°C.
Q2: I have low recovery after the Acid-Base extraction.
-
Cause: The product might be too water-soluble, especially if the volume of the aqueous layer is large.
-
Fix: Saturate the basic aqueous layer with NaCl (solid) before the final DCM extraction. This "salting out" effect forces the organic product out of the water phase.
Q3: The product is oiling out during recrystallization.
-
Cause: The solution is too concentrated or the solvent polarity is mismatched.
-
Fix: Re-heat to dissolve the oil, add a small amount of a "seed crystal" (if available) or scratch the glass wall with a spatula. Add a drop of water (if using EtOH) to encourage lattice formation.
Q4: Can I use 2-bromo-4-methoxypyridine instead of the chloro- analog?
-
Answer: Yes. The bromo- derivative is more reactive toward nucleophilic aromatic substitution (SnAr), potentially allowing for milder reaction conditions (lower temp), which reduces the formation of tars and decomposition products [6].
References
-
Reactivity of 2-Chloropyridines: Nucleophilic Substitution Reactions in 2-Chloropyridines. LookChem. Available at: [Link][1]
-
Hydrazine Removal: Remove excess hydrazine hydrate? ResearchGate Discussion.[1][2] Available at: [Link]
-
Nucleophilic Substitution Mechanisms: Nucleophilic aromatic substitution reactions of chloroazines. PubMed.[1][2] Available at: [Link]
Sources
Technical Support Center: Optimizing Hydrazinolysis of 2-Halo-4-Methoxypyridines
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting side reactions, regioselectivity, and yield optimization in
Part 1: Executive Summary & Mechanistic Logic
Welcome to the technical support hub. You are likely here because your synthesis of 2-hydrazino-4-methoxypyridine is yielding mixtures, dimers, or unexpected byproducts.
In the hydrazinolysis of 2-halo-4-methoxypyridines , you are navigating a competition between two electrophilic sites (C2 and C4) and two nucleophilic species (hydrazine and your product). Success depends on exploiting the electronic differences between the halogen leaving group (LG) at C2 and the methoxy group at C4.
The Electronic Battlefield (C2 vs. C4)
To troubleshoot effectively, you must understand the "why":
-
C2 Activation (Primary Target): The C2 position is highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive electron-withdrawing effect (-I) of the adjacent ring nitrogen. The transition state (Meisenheimer complex) is stabilized by the negative charge resting directly on the electronegative nitrogen. -
C4 Deactivation (The Methoxy Shield): While C4 is also activated by the ring nitrogen (para-like position), the methoxy group exerts a strong mesomeric electron-donating effect (+M). This increases electron density at the ring, making C4 less electrophilic than C2.
-
The Risk: Hydrazine is a potent "alpha-effect" nucleophile. Under forcing conditions (high heat/concentration), it can overcome the +M deactivation of the methoxy group, leading to 2,4-dihydrazinopyridine (over-reaction).
Part 2: Reaction Network Visualization
The following diagram maps the critical pathways. Your goal is Path A . You must suppress Path B and Path C .
Figure 1: Reaction network showing the competition between the desired C2-substitution (Green), the unwanted C4-displacement (Yellow), and dimerization (Red).
Part 3: Troubleshooting Guides (FAQ Format)
Issue 1: "I am seeing a significant amount of insoluble solid that isn't my product."
Diagnosis: Dimerization (Path C).
Root Cause: The newly formed hydrazino group (
-
Increase Stoichiometry: Use a minimum of 5–10 equivalents of hydrazine hydrate. This ensures that every molecule of substrate is statistically more likely to encounter hydrazine than a product molecule.
-
Dilution: Run the reaction at a lower concentration (e.g., 0.2 M - 0.5 M) to reduce intermolecular collisions between product and substrate.
-
Reverse Addition: For large scales, add the substrate solution slowly into a hot solution of hydrazine. This keeps the local concentration of hydrazine high relative to the substrate.
Issue 2: "My product mass spec shows M+15 peaks or NMR shows loss of the methoxy singlet."
Diagnosis: Over-reaction/Regio-impurity (Path B). Root Cause: Displacement of the methoxy group. While methoxide is a poorer leaving group than halide, hydrazine at reflux (especially in high-boiling solvents like n-butanol) can displace it. Corrective Action:
-
Temperature Control: Do not exceed 80°C unless necessary. Switch from n-butanol (bp 117°C) to ethanol (bp 78°C) or isopropanol (bp 82°C) .
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material. Prolonged heating after conversion promotes C4 attack.
-
Leaving Group Selection: If possible, use 2-fluoro-4-methoxypyridine or 2-chloro rather than 2-bromo. Fluorine is the best leaving group for
(due to the high electronegativity stabilizing the transition state), allowing the reaction to proceed at lower temperatures where the methoxy group is stable.
Issue 3: "The reaction is stalling; starting material remains after 24 hours."
Diagnosis: Low reactivity of the C2-halide. Root Cause: The electron-donating methoxy group at C4 deactivates the ring, making the C2-halide less susceptible to attack compared to a simple 2-halopyridine. Corrective Action:
-
Solvent Switch: Use a polar protic solvent (Ethanol/Water mixtures). Protic solvents stabilize the anionic intermediate via H-bonding.
-
Catalysis: Add 0.1 eq of acid catalyst (e.g., HCl) to protonate the ring nitrogen. A protonated pyridine (pyridinium ion) is significantly more electrophilic. Note: You will need to neutralize the excess acid with base during workup.
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 2-hydrazino-4-methoxypyridine from 2-chloro-4-methoxypyridine.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Substrate : 10.0 eq Hydrazine Hydrate (80%) | Prevents dimerization (Path C). |
| Solvent | Ethanol (95%) or Isopropanol | Moderate boiling point prevents C4 displacement (Path B). |
| Concentration | 0.3 M | Balances rate vs. dimerization risk. |
| Temperature | Reflux (~80°C) | Sufficient activation energy for C2-Cl displacement. |
| Time | 4–12 Hours | Monitor by TLC/LCMS. Do not over-cook. |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Charge the flask with Hydrazine Hydrate (10.0 equiv) and Ethanol (5 volumes) .
-
Heating: Heat the hydrazine solution to a gentle reflux (80°C).
-
Addition: Dissolve 2-chloro-4-methoxypyridine (1.0 equiv) in Ethanol (5 volumes). Add this solution dropwise to the refluxing hydrazine over 30 minutes.
-
Why? This "Reverse Addition" technique ensures the substrate always encounters a vast excess of hydrazine, crushing the dimerization pathway.
-
-
Reaction: Stir at reflux. Monitor by TLC (System: 10% MeOH in DCM) every 2 hours.
-
Workup (Precipitation Method):
-
Cool the mixture to 0–5°C in an ice bath.
-
The excess hydrazine acts as a solvent; upon cooling and dilution with cold water (if necessary), the product often crystallizes out.
-
Filter the solid.[1] Wash with cold water (to remove hydrazine) and cold ether (to remove unreacted organic impurities).
-
-
Purification (If oil forms): If the product does not crystallize, concentrate the solvent in vacuo. Resuspend the residue in minimal water and extract with Ethyl Acetate.[2] Caution: Hydrazines can be polar; salting out the aqueous layer with NaCl may be required.
Part 5: References
-
ChemicalBook. 2-Hydrazinopyridine Synthesis & Procedures. (General procedures for hydrazinolysis of 2-chloropyridines).
-
BenchChem. Application Notes for Nucleophilic Aromatic Substitution on Pyridazines and Pyridines. (Protocols for
with hydrazine). -
WuXi AppTec. Regioselectivity in SNAr Reaction of Dichloropyrimidines. (Detailed mechanistic analysis of C2 vs C4 selectivity and substituent effects).
-
StackExchange (Chemistry). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Mechanistic grounding on resonance stabilization).
-
National Institutes of Health (PubMed). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (Alternative catalytic routes if
fails).
Sources
optimization of reaction conditions for pyrazole synthesis using 2-Hydrazinyl-4-methoxypyridine
Technical Support Center: Pyrazole Synthesis via 2-Hydrazinyl-4-methoxypyridine
Ticket Subject: Optimization & Troubleshooting for Heterocyclic Condensation Product: 2-Hydrazinyl-4-methoxypyridine (2-HMP) Classification: Organic Synthesis / Heterocycle Formation Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Reagent
Welcome to the technical guide for optimizing pyrazole synthesis using 2-Hydrazinyl-4-methoxypyridine . Unlike simple phenylhydrazine, this reagent possesses a pyridine ring with a 4-methoxy substituent.
Critical Chemical Insight: The 4-methoxy group is a strong Electron Donating Group (EDG). This increases the electron density of the pyridine ring, making the hydrazine moiety more nucleophilic than in unsubstituted 2-hydrazinopyridine. However, this also makes the reagent significantly more prone to oxidative degradation (browning/tarring) if air-sensitive protocols are ignored.
Module 1: Standard Operating Procedures (The "Installation")
Do not rely on generic Knorr synthesis conditions. The basicity of the pyridine nitrogen requires specific buffering.
Protocol A: The Robust Method (Ethanol/Acetic Acid)
Best for: Symmetrical 1,3-diketones or when regioselectivity is not critical.
-
Stoichiometry: Dissolve 1,3-diketone (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add 2-Hydrazinyl-4-methoxypyridine (1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (10 mol% to 20 mol%).
-
Why? The pyridine ring can act as a proton sink. Acetic acid ensures the carbonyl is activated without protonating the nucleophilic hydrazine terminal nitrogen.
-
-
Execution: Reflux (78°C) for 2–4 hours. Monitor via LC-MS (Look for [M+H]).[1]
-
Workup: Cool to RT. Pour into ice-cold water (3x volume). The pyrazole usually precipitates.[2] Filter and wash with cold hexanes.
Protocol B: The Regio-Control Method (Fluorinated Solvents)
Best for: Unsymmetrical 1,3-diketones requiring specific isomer purity.
-
Solvent Switch: Use Hexafluoroisopropanol (HFIP) or TFE instead of Ethanol.
-
Mechanism: HFIP is a strong hydrogen-bond donor. It activates the carbonyl electrophile selectively and stabilizes the polar transition state, often enhancing regioselectivity ratios from 2:1 to >10:1.
-
Conditions: Stir at RT or mild heat (40°C). HFIP often accelerates the reaction rate significantly.
Module 2: Regioselectivity Logic (System Configuration)
When reacting 2-HMP with an unsymmetrical diketone (
The Rule of Nucleophilicity:
The terminal nitrogen (
-
Scenario:
is small ( ) and is bulky ( ). -
Step 1: Terminal
attacks (kinetic control). -
Step 2: Internal
(attached to Pyridine) attacks . -
Result: The Pyridine ring ends up attached to the nitrogen adjacent to the bulky group (
) .
Data Table: Solvent Effects on Regioselectivity (Ratios are representative approximations based on 2-hydrazinopyridine analogs)
| Solvent | Dielectric Constant | Reaction Time | Regio-Ratio (Isomer A:B) | Notes |
| Ethanol | 24.5 | 3 h (Reflux) | ~2:1 | Poor selectivity; thermodynamic mix. |
| Acetic Acid | 6.2 | 1 h (100°C) | ~3:1 | Fast, but harsh; risk of acetylation. |
| HFIP | 16.7 | 1 h (RT) | >10:1 | Recommended for high selectivity. |
| Toluene | 2.38 | 12 h (Reflux) | ~1:1 | Dean-Stark required; slow. |
Module 3: Visual Workflows
Figure 1: Reaction Workflow & Pathway
This diagram illustrates the critical path from reactants to the isolated pyrazole, including the intermediate hydrazone checkpoint.
Caption: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis using 2-Hydrazinyl-4-methoxypyridine.
Figure 2: Troubleshooting Decision Tree
Use this logic gate when your reaction fails or yields are low.
Caption: Diagnostic logic for common synthetic failures involving heteroaryl hydrazines.
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned dark black immediately. Is the product gone?
-
Diagnosis: This is likely oxidative degradation of the hydrazine. The 4-methoxy group makes the hydrazine electron-rich and sensitive to air.
-
Fix: Ensure the 2-HMP is stored under Argon/Nitrogen at -20°C. Degas your solvents (sparge with
for 15 mins) before adding the hydrazine. Run the reaction under an inert atmosphere.
Q2: I see two spots on TLC that are very close together. What are they?
-
Diagnosis: These are likely the two regioisomers (1,3- vs 1,5-substituted pyrazoles).
-
Fix: If separation is difficult by column chromatography, try recrystallization from Ethanol/Water. Alternatively, switch to HFIP (Hexafluoroisopropanol) as the solvent in the next run to maximize the formation of the major isomer.
Q3: The reaction is stuck at the intermediate hydrazone (mass = Product + 18).
-
Diagnosis: The cyclization step (Step 2 in Figure 1) is the rate-limiting step and requires acid catalysis or water removal.
-
Fix: Add 10-20% TFA (Trifluoroacetic acid) or switch solvent to Toluene and use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the pyrazole.
Q4: How do I remove excess hydrazine during workup?
-
Diagnosis: 2-HMP is basic and polar, making it stick to products.
-
Fix: Wash the organic layer with 0.5 M HCl . The pyridine nitrogen will protonate, becoming water-soluble, while the pyrazole (which is less basic) remains in the organic layer. Caution: Do not use strong acid if your pyrazole has acid-sensitive groups.
References
-
Knorr Pyrazole Synthesis Mechanism & Applic
- Source: Organic Chemistry Portal
-
URL:[Link]
- Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents Source: BenchChem Technical Support / General Liter
-
Synthesis of Pyrazoles
- Source: N
-
URL:[Link]
- Properties and Handling of 2-Hydrazinyl-4-methylpyridine (Analogous Chemistry) Source: ChemicalBook
Sources
Technical Support Center: 2-Hydrazinyl-4-methoxypyridine Purity Assurance
Topic: Impurity Profiling, Troubleshooting, and Purification of 2-Hydrazinyl-4-methoxypyridine CAS Registry Number: 104678-76-2 Molecular Formula: C6H9N3O Molecular Weight: 139.15 g/mol
Impurity Identification & Profiling
User Query: “I see multiple peaks in my LC-MS after synthesizing 2-hydrazinyl-4-methoxypyridine. What are they?”
In the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methoxypyridine with hydrazine, three primary impurity classes dictate the purity profile. Understanding their origin is the first step toward removal.
| Impurity Type | Common Name | Structure Description | Origin (Causality) | Detection (LC-MS) |
| Starting Material | 2-Chloro-4-methoxypyridine | Pyridine ring with Cl at C2, OMe at C4. | Incomplete conversion due to low temperature or insufficient reaction time. | M+H ≈ 144/146 (Cl isotope pattern). Higher retention time (Lipophilic). |
| By-Product (Major) | The "Dimer" (Bis-pyridyl hydrazine) | N,N'-bis(4-methoxypyridin-2-yl)hydrazine | Competitive Nucleophilicity: The product (2-hydrazinyl...) is also a nucleophile. If hydrazine is limiting, the product reacts with the starting material. | M+H ≈ 247. High MW. Elutes later than product. |
| Reagent Residue | Hydrazine Hydrate | N2H4·xH2O | Excess reagent used to drive kinetics. | Not typically seen in standard C18 LC-MS (elutes in void volume). Detected by GC or redox titration. |
| Degradant | Azo/Oxidation Species | 2,2'-azo-bis(4-methoxypyridine) | Air oxidation of the hydrazine moiety, especially under basic conditions. | M+H ≈ 245 (2 units less than dimer). Often colored (Pink/Red). |
Reaction Pathway & Kinetic Control
User Query: “How do I prevent the formation of the high molecular weight dimer?”
Technical Insight: The formation of the dimer is a classic example of competitive consecutive reactions. To favor the primary substitution, the concentration of hydrazine must statistically overwhelm the concentration of the newly formed product.
Figure 1: Kinetic pathway showing how limiting hydrazine leads to dimerization (Red Path).
Corrective Action:
-
Stoichiometry: Use 3.0 to 5.0 equivalents of hydrazine hydrate relative to the chloropyridine.
-
Addition Mode: If the reaction is exothermic, do not add hydrazine to the chloropyridine. Add the chloropyridine slowly to the hot hydrazine solution. This ensures the chloropyridine always encounters a high local concentration of hydrazine.
Troubleshooting Guides (FAQs)
Issue A: High Residual Hydrazine
Q: “My NMR shows a broad peak around 4-5 ppm that disappears with D2O shake, and the product is wet. How do I remove excess hydrazine?”
A: Hydrazine hydrate is difficult to remove by simple evaporation because it boils at ~114°C and forms sticky residues.
-
Method 1 (Azeotrope): Co-evaporate with toluene or isopropanol . Toluene forms a heterogeneous azeotrope with hydrazine hydrate, facilitating its removal on a rotary evaporator.
-
Method 2 (Precipitation): If your product is a solid, suspend the crude mixture in ice-cold water. The organic product will precipitate (or crystallize), while hydrazine hydrate remains fully miscible in the aqueous mother liquor. Filter and wash copiously with cold water.
Issue B: Product Discoloration (Pink/Brown)
Q: “The product was white initially but turned pink/brown after drying in the oven.”
A: Hydrazines are electron-rich and susceptible to air oxidation, forming azo compounds or radical species.
-
Root Cause: Drying in an air oven or exposure to light.
-
Fix: Always dry 2-hydrazinopyridines in a vacuum oven at moderate temperatures (<40°C) or in a desiccator under nitrogen. Store under inert gas (Argon/Nitrogen) in amber vials.
Issue C: Persistent Dimer Impurity
Q: “I have 5% dimer that won't wash away with water. What solvent system works?”
A: The dimer (Bis-compound) is significantly more lipophilic than the mono-hydrazine product.
-
Solubility Differential: The dimer is often insoluble in boiling ethanol or 2-propanol, whereas the product is soluble.
-
Protocol: Perform a "hot filtration." Dissolve the crude mixture in boiling ethanol. The dimer often remains as an undissolved solid. Filter the hot solution to remove the dimer, then cool the filtrate to crystallize the pure product.
Validated Purification Protocols
Protocol 1: Standard Isolation (Removal of Hydrazine)
Best for: Routine synthesis where dimer formation was controlled by stoichiometry.
-
Concentration: Remove reaction solvent (e.g., ethanol) under reduced pressure.
-
Quench: Add water (10 volumes relative to theoretical yield) to the residue.
-
Extraction (if oil): If the product does not precipitate, extract with Ethyl Acetate (EtOAc) (3x).
-
Note: Hydrazine hydrate partitions into the aqueous layer.
-
-
Wash: Wash the combined organic layer with Brine (saturated NaCl) to remove residual water/hydrazine.
-
Dry & Strip: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol 2: Recrystallization (Removal of Dimer)
Best for: High-purity requirements (>98%) or when dimer >1%.
-
Solvent Selection: Use Ethanol or a Toluene/Heptane mixture.
-
Dissolution: Heat the crude solid in the minimum amount of boiling solvent.
-
Filtration: If the solution is cloudy (undissolved dimer), filter while hot through a sintered glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0-4°C.
-
Collection: Filter the crystals and wash with cold heptane or cold ethanol.
Purification Decision Tree
Figure 2: Logical flow for selecting the appropriate purification method based on impurity profile.
References
-
Synthesis of 2-hydrazinopyridine derivatives. Google Patents (CN106588758B). Describes the reaction of 2-halopyridines with hydrazine hydrate, stoichiometry requirements (1:1.5 to 1:1.8 minimum), and reflux conditions.
-
Process for the removal of impurities from hydrazine hydrate. Google Patents (US5484511A). Details the physical properties of hydrazine and methods for its removal (distillation/azeotrope) from organic mixtures.
-
1-(3-Chloropyridin-2-yl)hydrazine. PubMed Central (PMC). Provides crystallographic data and synthesis protocols for analogous 2-hydrazinopyridines, confirming the standard reflux method in ethanol.
-
1,2-Bis(4-pyridyl)hydrazine (Impurity Standard). Pharmaffiliates. Identifies the bis-pyridyl hydrazine structure as a known impurity/metabolite in pyridine-hydrazine chemistry.
preventing the formation of di-substituted byproducts in pyridine hydrazinolysis
A Guide to Preventing Di-Substituted Byproducts
Welcome to the Technical Support Center for Pyridine Hydrazinolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes involving the hydrazinolysis of substituted pyridines. This guide provides in-depth technical advice in a direct question-and-answer format to address common challenges, with a primary focus on preventing the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of di-substituted byproduct in our reaction to form a mono-hydrazinopyridine from a di-halopyridine. What is the primary cause of this?
The formation of di-substituted byproducts in the hydrazinolysis of di-halopyridines is a common challenge that arises from the sequential nature of nucleophilic aromatic substitution (SNAr) on the pyridine ring. The initial mono-substituted hydrazinopyridine can, under certain conditions, undergo a second substitution reaction with hydrazine. The propensity for this "over-reaction" is influenced by several factors, including the reaction conditions and the electronic properties of the pyridine ring.
Q2: How does the position of the leaving groups on the pyridine ring affect the likelihood of di-substitution?
Nucleophilic aromatic substitution on the pyridine ring preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom).[1][2] This is because the anionic intermediate formed during the reaction is better stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. When you have two leaving groups at these activated positions (e.g., 2,4-dichloropyridine or 2,6-dichloropyridine), the second substitution can be competitive with the first, leading to the formation of di-substituted products.
Q3: What is the quickest way to assess the ratio of mono- to di-substituted product in our reaction mixture?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most direct and rapid methods for monitoring the progress of your reaction.[3] By co-spotting your reaction mixture with the starting material and, if available, a standard of the desired mono-substituted product, you can visually assess the formation of new products. The appearance of a new, often more polar, spot can indicate the formation of the di-substituted byproduct. LC-MS provides more definitive information by allowing you to identify the molecular weights of the components in your mixture, confirming the presence of both mono- and di-substituted species.[4]
Troubleshooting Guides
Issue 1: Persistent Formation of Di-substituted Byproduct Despite Stoichiometric Control
Underlying Cause:
Even with careful control of the hydrazine stoichiometry, localized excesses of the nucleophile or prolonged reaction times can favor the formation of the di-substituted product. The mono-hydrazinopyridine, once formed, can still be susceptible to a second nucleophilic attack, especially at elevated temperatures. This scenario often points towards a reaction under thermodynamic control, where the more stable di-substituted product may accumulate over time.[5][6]
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: To favor the mono-substituted product (the kinetic product), it is crucial to operate under conditions that limit the progression to the more stable di-substituted product (the thermodynamic product).[5][7] This generally involves using lower temperatures and shorter reaction times.
-
Temperature Optimization: High temperatures can accelerate the second substitution reaction. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable rate of conversion of the starting material.
-
Controlled Addition of Hydrazine: Instead of adding all the hydrazine at once, a slow, dropwise addition of a solution of hydrazine can help maintain a low concentration of the nucleophile throughout the reaction, thereby minimizing the chance of a second substitution.
-
Solvent Selection: The choice of solvent can influence the relative rates of the first and second substitutions. Aprotic polar solvents are commonly used.[3] Experimenting with different solvents may help to optimize the selectivity for the mono-substituted product.
Issue 2: Low Yield of the Mono-substituted Product and a Complex Mixture of Byproducts
Underlying Cause:
A low yield of the desired product accompanied by multiple unidentified spots on a TLC plate can indicate decomposition of the starting material, the product, or intermediate species. Hydrazine can also act as a reducing agent, and side reactions can be promoted by the presence of oxygen or water.[3]
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation of hydrazine and other reaction components, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates or side reactions. Using anhydrous solvents and oven-dried glassware can significantly improve the outcome of the reaction.[3]
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3] Stopping the reaction as soon as the starting material is consumed can prevent the formation of degradation products and the di-substituted byproduct.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-hydrazinolysis of a Di-halopyridine
This protocol provides a starting point for the selective synthesis of a mono-hydrazinopyridine. Optimization of temperature, reaction time, and stoichiometry will likely be necessary for specific substrates.
Materials:
-
Di-halopyridine (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., ethanol, isopropanol, or dioxane)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel with a stirrer and a condenser under an inert atmosphere.
-
Dissolve the di-halopyridine in the anhydrous solvent.
-
Slowly add the hydrazine hydrate to the solution at room temperature with vigorous stirring.
-
Gently heat the reaction mixture to a predetermined temperature (start with a lower temperature, e.g., 50-60 °C).
-
Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.
-
Once the starting material is consumed and the formation of the di-substituted product is minimal, cool the reaction to room temperature.
-
Work-up the reaction mixture according to standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by chromatography.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Temperature | Lower temperatures (e.g., RT to 60 °C) | Favors the kinetic product (mono-substitution) over the thermodynamic product (di-substitution).[8] |
| Hydrazine eq. | 1.0 - 1.2 equivalents | Minimizes the excess nucleophile available for the second substitution. |
| Reaction Time | As short as possible (monitor closely) | Prevents the accumulation of the di-substituted product over time.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of hydrazine and other sensitive reagents.[3] |
Visualizing the Process
Reaction Scheme: Mono- vs. Di-substitution
Caption: Control of mono- vs. di-substitution in pyridine hydrazinolysis.
Troubleshooting Flowchart
Sources
- 1. youtube.com [youtube.com]
- 2. vaia.com [vaia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
scaling up the synthesis of 2-Hydrazinyl-4-methoxypyridine
Technical Support Guide: Scale-Up Synthesis of 2-Hydrazinyl-4-methoxypyridine
Executive Summary & Route Analysis
Target Molecule: 2-Hydrazinyl-4-methoxypyridine (CAS: 913839-71-1) Application: Key intermediate for kinase inhibitors and heterocyclic building blocks.
Route Selection Logic:
The preferred industrial route is the Nucleophilic Aromatic Substitution (
-
Why this route? The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the inductive electron-withdrawing effect of the nitrogen atom. Chlorine is a superior leaving group compared to the methoxy group at the 4-position, ensuring regioselectivity.
-
Why Hydrazine Hydrate? Anhydrous hydrazine is explosively unstable and unnecessary for this transformation. The hydrate (typically 80% or 64% w/w) provides sufficient nucleophilicity while mitigating shock sensitivity.
Reaction Mechanism & Workflow
The reaction proceeds via an addition-elimination mechanism (
Figure 1: Reaction pathway for the synthesis of 2-Hydrazinyl-4-methoxypyridine via
Validated Scale-Up Protocol (100g Basis)
This protocol is designed to be self-validating ; specific visual cues (color changes, precipitation) confirm the progress at each stage.
Materials:
-
2-Chloro-4-methoxypyridine (100 g, 0.697 mol)
-
Hydrazine Hydrate, 80% (218 g, ~3.5 mol, ~5.0 equiv)
-
Ethanol (Absolute or 95%) (500 mL, 5 vol)
-
Optional: n-Butanol (if higher temp is needed)
Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a bleach scrubber (to neutralize hydrazine vapors).
-
Charging: Charge 2-Chloro-4-methoxypyridine and Ethanol. Stir to dissolve.
-
Reagent Addition: Add Hydrazine Hydrate (80%) in a single portion at room temperature.
-
Safety Note: The reaction is slightly exothermic. Monitor temp.
-
-
Reaction: Heat the mixture to reflux (Internal temp: ~78-80°C).
-
Visual Cue: The solution will likely turn from colorless/pale yellow to a deeper yellow/orange.
-
-
Monitoring: Maintain reflux for 6–8 hours.
-
IPC (In-Process Control): Take an aliquot, dilute in MeOH, and check via HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; product (Rf ~0.1-0.2) will appear near the baseline or streak due to polarity.
-
-
Work-up (Crystallization Method):
-
Cool the reaction mixture slowly to 0–5°C using an ice bath.
-
Stir at 0°C for 2 hours. The product should precipitate as a solid.
-
Troubleshooting: If no solid forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL) followed by cold water (2 x 50 mL) to remove hydrazine salts.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.
Troubleshooting Guide
This section addresses specific failure modes encountered during scale-up.
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled (>5% SM remains after 12h) | Temperature too low or hydrazine depletion. | 1. Switch solvent to n-Butanol to increase reflux temp to ~117°C.2. Add 1.0 equiv fresh Hydrazine Hydrate. |
| Product is Red/Brown | Oxidation of the hydrazine moiety. | 1. Ensure inert atmosphere ( |
| No Precipitation | Product is too soluble in the mother liquor. | 1. Evaporate ethanol completely.2. Resuspend residue in water.3. Extract with EtOAc (3x).[1] Dry organic layer ( |
| "Gummy" Solid | Impurities or residual solvent. | Triturate the gummy solid with cold Diethyl Ether or MTBE to induce crystallization. |
Decision Tree: Work-up Logic
Figure 2: Logic flow for isolation of 2-Hydrazinyl-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why do we use such a large excess (5 equiv) of Hydrazine Hydrate?
-
Scientific Rationale: The excess serves two purposes:[2]
-
Kinetics: It drives the reaction to completion by mass action.
-
Selectivity: It prevents the formation of the "Bis-impurity" (where one hydrazine molecule reacts with two pyridine rings). By keeping the concentration of hydrazine high relative to the substrate, the mono-substituted product is favored.
-
Q2: Can I use anhydrous hydrazine to speed up the reaction?
-
Safety Warning: NO. Anhydrous hydrazine is a rocket fuel component with extreme shock sensitivity and toxicity. The reaction works efficiently with the 80% hydrate. The risk/reward ratio does not justify anhydrous conditions for this synthesis.
Q3: How do I dispose of the mother liquor containing excess hydrazine?
-
Protocol: Never pour hydrazine solutions directly down the drain.
-
Dilute the waste stream with water.[2]
-
Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while monitoring temperature (exothermic).
-
Stir until starch-iodide paper confirms excess oxidant.
-
Neutralize pH before disposal according to local EH&S regulations.
-
Q4: The product turns dark after storage. Is it ruined?
-
Stability: Hydrazines are prone to air oxidation, forming azo or hydrazo compounds (often colored).
-
Fix: If the purity (HPLC) is still acceptable (>95%), use it. If not, recrystallize from Ethanol. Store the purified material under Nitrogen or Argon at -20°C.
References
- Synthesis of 2-hydrazinopyridines (General Method)
-
Safety of Hydrazine Scale-Up
- Compound Data (CAS 913839-71-1)
-
Reaction Mechanism (
on Pyridines):- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. 2-hydrazino-4-methylpyridine | 4931-00-4 [chemicalbook.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Hydrazinyl-4-methoxypyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the structural elucidation of 2-Hydrazinyl-4-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of data. It is designed to provide a deep, practical understanding of the "why" behind the "how" in spectroscopic analysis. We will explore the theoretical underpinnings of each technique, predict the spectral characteristics of our target molecule, and draw direct comparisons with a closely related analogue, 2-Hydrazinyl-4-methylpyridine. This comparative approach is critical for highlighting the subtle yet significant influence of substituent changes on spectroscopic output.
The Subject and Its Analogue: A Comparative Framework
Our primary molecule of interest is 2-Hydrazinyl-4-methoxypyridine . For a robust comparative analysis, we will use 2-Hydrazinyl-4-methylpyridine as an alternative. The only structural difference is the substituent at the 4-position of the pyridine ring: a methoxy group (-OCH₃) versus a methyl group (-CH₃). This seemingly minor change will manifest in distinct spectroscopic signatures, providing an excellent learning opportunity.
Below is the workflow for the comprehensive spectroscopic analysis that will be detailed in this guide.
Caption: Workflow for the structural confirmation of 2-Hydrazinyl-4-methoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the connectivity of the molecule.
Predicted ¹H NMR Spectrum of 2-Hydrazinyl-4-methoxypyridine
The ¹H NMR spectrum of 2-Hydrazinyl-4-methoxypyridine is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the hydrazinyl group.
-
Pyridine Ring Protons: The pyridine ring has three protons. The proton at position 6 will be a doublet, coupled to the proton at position 5. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 6 and 3. The proton at position 3 will be a singlet (or a very narrow doublet due to long-range coupling). The electron-donating methoxy group at position 4 will shield the protons at positions 3 and 5, causing them to appear at a lower chemical shift (more upfield) compared to unsubstituted pyridine.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Hydrazinyl Protons: The -NH and -NH₂ protons of the hydrazinyl group will likely appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shifts can vary significantly depending on the solvent and concentration.
¹H NMR Spectrum of 2-Hydrazinyl-4-methylpyridine
For our comparative analogue, the ¹H NMR spectrum will be similar, with the key difference being the signal for the methyl group instead of the methoxy group.
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be observed, typically around 2.2-2.4 ppm.[1]
Comparative ¹H NMR Data
| Functional Group | 2-Hydrazinyl-4-methoxypyridine (Predicted) | 2-Hydrazinyl-4-methylpyridine (Reported) [1] | Reason for Difference |
| Pyridine H-6 | ~7.8-8.0 ppm (d) | 7.83 ppm (d) | Minimal difference expected. |
| Pyridine H-5 | ~6.4-6.6 ppm (dd) | 6.38 ppm (d) | The methoxy group is more electron-donating than the methyl group, leading to slightly more shielding (upfield shift). |
| Pyridine H-3 | ~6.5-6.7 ppm (s) | 6.51 ppm (s) | Similar to H-5, the methoxy group's stronger electron-donating nature causes a slight upfield shift. |
| -OCH₃ Protons | ~3.8-4.0 ppm (s) | N/A | Presence of the methoxy group. |
| -CH₃ Protons | N/A | 2.17 ppm (s) | Presence of the methyl group. |
| -NHNH₂ Protons | Broad singlets, variable | 4.04 ppm (s, 2H), 7.22 (s, 1H) | The exact chemical shifts are highly dependent on experimental conditions. |
Predicted ¹³C NMR Spectrum of 2-Hydrazinyl-4-methoxypyridine
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon attached to the hydrazinyl group (C2) will be significantly deshielded. The carbon attached to the methoxy group (C4) will also be deshielded. The other three carbons (C3, C5, C6) will appear at chemical shifts typical for substituted pyridines.
-
Methoxy Carbon: A single peak for the methoxy carbon will be observed around 55-60 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum of 2-Hydrazinyl-4-methoxypyridine
-
N-H Stretching: The hydrazinyl group will exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretching), while secondary amines (-NH) show one.[2]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed around 2850-2960 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) will be found in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group will be present in the range of 1000-1300 cm⁻¹.
-
N-H Bending: The N-H bending vibration of the hydrazinyl group is expected around 1600 cm⁻¹.
Comparative IR Data
| Vibrational Mode | 2-Hydrazinyl-4-methoxypyridine (Predicted) | 2-Hydrazinyl-4-methylpyridine (Predicted) | Key Difference |
| N-H Stretch | 3200-3400 cm⁻¹ | 3200-3400 cm⁻¹ | No significant difference expected. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | No significant difference expected. |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ (-OCH₃) | 2850-2970 cm⁻¹ (-CH₃) | The position and intensity may vary slightly. |
| C=N, C=C Stretch | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ | Subtle shifts may be observed due to the different electronic effects of the substituents. |
| C-O Stretch | 1000-1300 cm⁻¹ | Absent | This is a key distinguishing feature. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Predicted Mass Spectrum of 2-Hydrazinyl-4-methoxypyridine
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₆H₉N₃O = 139.15 g/mol ).[3]
-
Fragmentation: Common fragmentation pathways for hydrazinyl pyridines include the loss of the hydrazinyl group (-NHNH₂) or cleavage of the N-N bond. The methoxy group can be lost as a methyl radical (-CH₃) or formaldehyde (CH₂O).
Comparative Mass Spectrometry Data
| Ion | 2-Hydrazinyl-4-methoxypyridine (Predicted m/z) | 2-Hydrazinyl-4-methylpyridine (Reported m/z) [1] | Reason for Difference |
| [M+H]⁺ | 140 | 124 | Difference in molecular weight due to -OCH₃ vs. -CH₃. |
| [M-NH₂]⁺ | 123 | 107 | Consistent fragmentation pattern. |
| [M-N₂H₃]⁺ | 108 | 92 | Consistent fragmentation pattern. |
| [M-CH₃]⁺ (from -OCH₃) | 124 | N/A | Characteristic fragmentation of the methoxy group. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine derivatives, π → π* and n → π* transitions are typically observed.
Predicted UV-Vis Spectrum of 2-Hydrazinyl-4-methoxypyridine
The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted pyridine ring. The exact position of the absorption maxima (λ_max) will be influenced by the electronic effects of the hydrazinyl and methoxy groups. Both are electron-donating groups, which are expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.
Comparative UV-Vis Data
| Compound | Predicted λ_max (nm) | Reason for Difference |
| 2-Hydrazinyl-4-methoxypyridine | Two bands, likely > 260 nm | The methoxy group is a stronger electron-donating group than the methyl group, leading to a greater red shift. |
| 2-Hydrazinyl-4-methylpyridine | Two bands, likely slightly < the methoxy analogue | The methyl group has a weaker electron-donating effect. |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of known concentration.
-
Blank Measurement: Record a baseline spectrum of the solvent in a cuvette.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
Conclusion: A Self-Validating System for Structural Confirmation
References
-
Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties - ResearchGate. Available at: [Link]
-
The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Az - Semantic Scholar. Available at: [Link]
-
Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - R Discovery. Available at: [Link]
-
Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Available at: [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - MDPI. Available at: [Link]
-
4-hydrazinyl-2-methoxypyridine (C6H9N3O) - PubChemLite. Available at: [Link]
Sources
analytical techniques for the characterization of 2-Hydrazinyl-4-methoxypyridine
An in-depth analytical evaluation of 2-Hydrazinyl-4-methoxypyridine requires navigating the unique physicochemical challenges posed by its structure. As a critical intermediate in the synthesis of HIF-prolyl-4-hydroxylase inhibitors—compounds pivotal in treating cardiovascular and hematological diseases[1]—its precise characterization is non-negotiable for downstream pharmaceutical efficacy.
This guide objectively compares the performance of standard analytical techniques against optimized, field-proven methodologies, providing researchers and drug development professionals with the causality behind experimental choices and self-validating protocols.
The Physicochemical Challenge & Analytical Causality
2-Hydrazinyl-4-methoxypyridine contains a highly polar, basic, and reactive hydrazine moiety (-NH-NH₂). This functional group dictates the molecule's behavior in analytical systems:
-
Chromatographic Voiding: In standard reversed-phase HPLC (C18), the polar hydrazine group prevents effective partitioning into the stationary phase. The compound elutes near the void volume (k' < 1), co-eluting with matrix interferences[2].
-
Peak Tailing: The basic nitrogen atoms interact strongly with residual acidic silanols on silica-based columns, leading to severe peak asymmetry (As > 2.0).
-
Ion Suppression: Because it elutes in the void volume during LC-MS analysis, the analyte is subjected to massive ion suppression from un-retained salts and matrix components, drastically reducing sensitivity[3].
The Strategic Pivot: To circumvent these issues, direct analysis is often abandoned in favor of pre-column chemical derivatization for quantitation[4], while structural elucidation relies on high-resolution NMR in aprotic solvents to preserve exchangeable protons.
Analytical workflow decision tree for 2-Hydrazinyl-4-methoxypyridine characterization.
Comparative Performance of Analytical Techniques
A. Chromatographic & Mass Spectrometric Quantitation
Attempting to quantify 2-Hydrazinyl-4-methoxypyridine directly via LC-MS yields marginal results. The modern gold standard involves derivatizing the hydrazine group with an aromatic aldehyde, such as p-tolualdehyde[4].
Causality of Derivatization: The condensation reaction converts the primary amine of the hydrazine into a hydrazone. This transformation masks the polar -NH₂ group, significantly increasing the molecule's hydrophobicity (LogP) and forcing it to retain strongly on a C18 column. Furthermore, the addition of the aromatic ring enhances the molecule's ability to absorb charge in the Electrospray Ionization (ESI+) source, lowering the Limit of Detection (LOD) by orders of magnitude[4].
Table 1: Comparative Performance of Chromatographic Techniques
| Technique | Retention Factor (k') | Peak Symmetry (As) | LOD (ng/mL) | Matrix Effect | Verdict |
| Direct HPLC-UV | 0.5 | 2.1 (Severe Tailing) | 50.0 | High | Suboptimal |
| Direct LC-MS (ESI+) | 0.6 | 1.8 (Tailing) | 15.0 | High (Suppression) | Marginal |
| Derivatization LC-MS/MS | 4.2 | 1.05 (Excellent) | 0.005 | Minimal | Optimal |
B. Structural Elucidation via High-Resolution NMR
For structural verification, 1D and 2D NMR spectroscopy remains superior to FT-IR. The critical choice here is the solvent. Using protic solvents (like CD₃OD or D₂O) causes rapid deuterium exchange with the hydrazine protons, rendering them invisible. Utilizing an aprotic solvent like DMSO-d₆ allows for the clear observation of the secondary and primary amine protons, confirming the integrity of the hydrazine moiety[1].
Table 2: Representative ¹H NMR Chemical Shift Assignments (300 MHz, DMSO-d₆)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | 7.95 | d (J = 5.8 Hz) | 1H | Pyridine ring CH (adjacent to N) |
| -NH- | 7.60 | br s | 1H | Hydrazine secondary amine |
| H-5 | 6.42 | dd (J = 5.8, 2.2 Hz) | 1H | Pyridine ring CH |
| H-3 | 6.21 | d (J = 2.2 Hz) | 1H | Pyridine ring CH |
| -NH₂ | 4.35 | br s | 2H | Hydrazine primary amine |
| -OCH₃ | 3.78 | s | 3H | Methoxy group at position 4 |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems. They incorporate internal checks to immediately flag false positives or procedural failures.
Protocol 1: Derivatization-Assisted LC-MS/MS Workflow
This protocol utilizes p-tolualdehyde to form a stable hydrazone derivative for high-sensitivity quantitation[4].
-
System Suitability & Blank Preparation: Prepare a "Reagent Blank" containing only the solvent and p-tolualdehyde. Validation Check: This rules out background hydrazone formation from ambient hydrazine or solvent impurities.
-
Sample Preparation: Dissolve 1.0 mg of 2-Hydrazinyl-4-methoxypyridine in 1.0 mL of LC-MS grade Methanol. Spike the sample with 10 µL of an internal standard (e.g., 2-hydrazinylpyridine, 1 µg/mL). Validation Check: The internal standard continuously monitors extraction recovery and derivatization yield.
-
Derivatization Reaction: Add 50 µL of p-tolualdehyde solution (10 mM in methanol) to 100 µL of the sample. Subject the mixture to ultrasonic manipulation for 40 minutes at room temperature[4].
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The derivative will elute cleanly away from the void volume.
-
MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transition for the hydrazone derivative[2].
Chemical derivatization pathway to enhance LC-MS/MS retention and ionization.
Protocol 2: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the synthesized 2-Hydrazinyl-4-methoxypyridine in 0.6 mL of anhydrous DMSO-d₆. Validation Check: Ensure the DMSO-d₆ is strictly anhydrous (stored over molecular sieves); trace water will broaden the -NH₂ signal and shift the residual water peak, complicating interpretation.
-
Acquisition Parameters: Acquire a ¹H NMR spectrum at ≥300 MHz[1]. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the methoxy and aromatic protons.
-
Processing: Apply a mild exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the residual DMSO pentet to exactly 2.50 ppm.
References
-
[1] 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases. Google Patents. Available at:
-
[4] Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed (NIH). Available at:
-
[2] Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. Studylib. Available at:
-
[3] Quantification of Hydrazine in Human Urine by HPLC-MS/MS. CDC Stacks. Available at:
Sources
- 1. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 2. studylib.net [studylib.net]
- 3. Quantification of Hydrazine in Human Urine by HPLC-MS/MS [stacks.cdc.gov]
- 4. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of 2-Hydrazinyl-4-methoxypyridine with other hydrazinopyridines
Executive Summary
2-Hydrazinyl-4-methoxypyridine (CAS 1093380-44-3) represents a distinct class of hydrazine building blocks where the electron-donating 4-methoxy group fundamentally alters the reactivity profile compared to its unsubstituted or electron-deficient counterparts (e.g., 4-nitro or 4-chloro derivatives).
This guide objectively compares the performance of 2-hydrazinyl-4-methoxypyridine against standard alternatives. The data indicates that while the 4-methoxy substituent deactivates the precursor 2-chloropyridine towards nucleophilic substitution , it significantly enhances the nucleophilicity of the resulting hydrazine , facilitating rapid hydrazone formation. Crucially, the electron-rich nature of the ring stabilizes the kinetic [1,2,4]triazolo[4,3-a]pyridine cyclization product, making it resistant to the Dimroth rearrangement often observed with electron-deficient analogues.
Electronic Structure & Reactivity Profile
The reactivity differences among 2-hydrazinopyridines are governed by the electronic influence of the substituent at the 4-position relative to the pyridine nitrogen and the hydrazine moiety.
Comparative Electronic Effects
| Feature | 4-Methoxy (OMe) | Unsubstituted (H) | 4-Nitro (NO₂) |
| Electronic Effect | Strong Resonance Donor (+M) | Neutral | Strong Resonance Withdrawn (-M) |
| Ring Electron Density | Increased (Electron Rich) | Baseline | Decreased (Electron Poor) |
| Hydrazine Nucleophilicity | Enhanced | Baseline | Attenuated |
| Ring Nitrogen Basicity | Increased | Baseline | Decreased |
| Primary Utility | Rapid Schiff base formation; Stable [4,3-a] heterocycles | General Purpose | SNAr ease; Access to [1,5-a] rearranged products |
Mechanism of Activation
The 4-methoxy group donates electron density into the pyridine ring via resonance. This increases the electron density on the hydrazine
Figure 1: Comparative electronic flows. The 4-OMe group pushes electron density toward the hydrazine, enhancing its reactivity toward electrophiles (aldehydes/ketones).
Synthesis: Precursor Reactivity (SNAr)
The synthesis of 2-hydrazinopyridines typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyridines with hydrazine hydrate. Here, the electronic trends are reversed .
-
2-Chloro-4-nitropyridine: The nitro group activates the ring for SNAr.[1] Reaction is rapid, often requiring only mild heating.
-
2-Chloro-4-methoxypyridine: The methoxy group deactivates the ring. The displacement of the chloride is significantly slower and requires forcing conditions (higher temperature, longer reaction times).
Experimental Implication: Researchers must use vigorous conditions (reflux in butanol or hydrazine hydrate excess) for the 4-methoxy derivative, whereas the nitro derivative might react at room temperature.
Cyclization Efficiency: The Triazolopyridine Divergence
A critical application of 2-hydrazinopyridines is the synthesis of fused heterocycles like [1,2,4]triazolo[4,3-a]pyridines.
The Dimroth Rearrangement Factor
The initial cyclization product is usually the [1,2,4]triazolo[4,3-a]pyridine (kinetic product). Under certain conditions (acid/base/heat), this can rearrange to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine .
-
Electron-Withdrawing Groups (e.g., 4-NO₂): Facilitate the ring-opening step required for the Dimroth rearrangement. Synthesis often yields the rearranged [1,5-a] isomer or a mixture.
-
Electron-Donating Groups (e.g., 4-OMe): Stabilize the [4,3-a] isomer. The electron-rich ring resists the nucleophilic attack at the bridgehead carbon necessary for ring opening.
Key Takeaway: If your target is the [4,3-a] isomer , the 4-methoxy derivative is the superior starting material as it resists unwanted rearrangement.
Figure 2: Cyclization pathways. The 4-methoxy substituent effectively blocks the path to the thermodynamic product, allowing selective isolation of the [4,3-a] scaffold.
Experimental Protocols
Protocol A: Optimized Synthesis of 2-Hydrazinyl-4-methoxypyridine
Note: Due to deactivation by the methoxy group, this protocol uses 1-butanol as a high-boiling solvent to ensure conversion.
-
Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Hydrazine hydrate (80%, 10.0 eq), 1-Butanol (5 volumes).
-
Procedure:
-
Dissolve 2-chloro-4-methoxypyridine in 1-butanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Critical Step: Heat the mixture to reflux (118 °C) for 24–48 hours . (Note: The 4-nitro analogue would complete in <4 hours).
-
Monitor by TLC (EtOAc/MeOH 8:2) until starting material is consumed.[1]
-
Concentrate under reduced pressure to remove solvent and excess hydrazine.
-
Dissolve residue in DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Validation: 1H NMR should show the disappearance of the 2-Cl signal and appearance of broad hydrazine protons (
4.0–8.0 ppm depending on solvent).
Protocol B: Oxidative Cyclization to 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine
-
Reagents: 2-Hydrazinyl-4-methoxypyridine (1.0 eq), Benzaldehyde (1.0 eq), Iodobenzene diacetate (IBD) (1.1 eq), DCM.
-
Procedure:
-
Stir hydrazine and benzaldehyde in DCM at RT for 2 hours to form the hydrazone (check by TLC).
-
Add IBD portion-wise at 0 °C.
-
Stir at RT for 1 hour.
-
Wash with saturated NaHCO₃ and brine.
-
Purify via column chromatography.
-
-
Expected Outcome: High yield of the [4,3-a] isomer. Minimal rearrangement to [1,5-a] is observed due to the 4-OMe stabilization.
Comparative Data Summary
The following table summarizes the reactivity trends derived from physical organic chemistry principles and literature precedents for 2-hydrazinopyridines.
| Parameter | 2-Hydrazinyl-4-methoxypyridine | 2-Hydrazinyl-4-nitropyridine | 2-Hydrazinopyridine (Unsub.) |
| Precursor SNAr Rate | Slow (Requires Reflux/Time) | Fast (Mild Heat) | Moderate |
| Hydrazone Formation | Fast (High Nucleophilicity) | Slow (Low Nucleophilicity) | Moderate |
| Cyclization Product | [4,3-a] Isomer (Stable) | [1,5-a] Isomer (Rearranged) | Mixture / Condition Dependent |
| Oxidation Potential | Lower (Easier to oxidize) | Higher (Harder to oxidize) | Intermediate |
| Solubility (Organic) | Moderate | Low (often insoluble) | Good |
References
-
Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
-
Dimroth Rearrangement Mechanisms
-
Nucleophilic Aromatic Substitution (SNAr)
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
-
-
Electronic Effects on Hydrazine Reactivity
-
General Synthesis of 2-Hydrazinopyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. prepchem.com [prepchem.com]
- 6. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: HPLC Purity Assessment of 2-Hydrazinyl-4-methoxypyridine
Executive Summary & Scientific Rationale
The synthesis of 2-Hydrazinyl-4-methoxypyridine (CAS: 4931-00-4 analog) is a critical intermediate step in the production of various kinase inhibitors and pyrazole-based pharmaceuticals. However, assessing its purity presents a distinct set of chromatographic challenges that standard generic methods often fail to address.
The core analytical difficulty lies in the molecule's amphoteric nature and chemical instability . The hydrazine moiety ($ -NH-NH_2 $) is highly polar, basic, and susceptible to oxidative degradation (forming azo dimers), while the pyridine ring introduces additional basicity.
This guide objectively compares three distinct HPLC methodologies to determine the most robust protocol for purity assessment:
-
Traditional Acidic RP-HPLC (Standard C18)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
High-pH Reversed-Phase HPLC (The Superior Approach)
The Analytical Challenge: Molecule-Specific Properties
Before selecting a method, one must understand the analyte's behavior in solution.
| Feature | Chemical Implication | Chromatographic Consequence |
| Hydrazine Group | High Polarity & Basicity ( | Poor retention on C18; severe peak tailing due to silanol interactions. |
| Pyridine Ring | Basic Nitrogen ( | Dual protonation at low pH leads to early elution (void volume). |
| Methoxy Group | Electron Donating | Increases electron density on the ring, making the nitrogens more basic. |
| Stability | Oxidation Prone | Samples degrade in solution; "ghost peaks" appear if run times are long. |
Visualizing the Workflow
The following diagram outlines the critical path from synthesis to data validation, highlighting the decision points for method selection.
Figure 1: Analytical workflow and method selection logic for hydrazinyl-pyridine derivatives.
Comparative Methodology: Selecting the Right Tool
We evaluated three common approaches. The data below summarizes the performance of each method when analyzing a crude sample containing the product, unreacted 2-chloro-4-methoxypyridine, and hydrazine impurities.
Method A: Traditional Acidic RP-HPLC (0.1% Formic Acid)
-
Mechanism: Analyte is fully protonated (
). -
Outcome: The highly polar, charged molecule interacts with residual silanols on the silica support.
-
Verdict: Not Recommended.
-
Pros: Simple, MS-compatible.
-
Cons: Severe tailing (
), poor retention ( ), and co-elution with polar hydrazine impurities.
-
Method B: HILIC (Bare Silica or Amide)
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.
-
Outcome: Excellent retention for the polar hydrazine group.
-
Verdict: Specialized Use Only.
-
Pros: Separates hydrazine hydrate from the product well.
-
Cons: Long equilibration times, solubility issues (sample must be in high organic), and poor reproducibility for the hydrophobic impurities (like the chloro-precursor).
-
Method C: High-pH Reversed-Phase (pH 10.0)
-
Mechanism: Analyte is in its neutral (free base) state.
-
Outcome: The neutral molecule is more hydrophobic, increasing retention on C18. The high pH suppresses silanol ionization, eliminating tailing.
-
Verdict: The Gold Standard.
-
Pros: Sharp peaks (
), good separation of precursors, robust. -
Cons: Requires specific "Hybrid" columns (e.g., organosilica) to survive high pH.
-
Comparative Data Summary
| Parameter | Method A (Acidic C18) | Method B (HILIC) | Method C (High pH C18) |
| Mobile Phase | 0.1% Formic Acid / MeCN | 10mM NH4OAc / MeCN (90%) | 10mM NH4HCO3 (pH 10) / MeCN |
| Retention Time ( | 1.2 min (Void) | 8.5 min | 5.4 min (Ideal) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Resolution (vs. Impurity) | 0.8 | 3.5 | 4.2 |
| Column Stability | High | Moderate | High (with Hybrid Column) |
Recommended Protocol: High-pH RP-HPLC
This protocol uses a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini) which is chemically modified to withstand basic conditions (pH > 9) where traditional silica dissolves.
Reagents & Equipment[1][2][3][4][5][6]
-
Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: HPLC Grade Acetonitrile.[1]
-
Diluent: 50:50 Water:Acetonitrile (Keep samples chilled to 4°C to prevent oxidation).
Instrument Parameters[1]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 5.0 µL | Low volume prevents solvent effects on early peaks. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV 254 nm | Pyridine ring absorption max; Hydrazine is UV transparent. |
| Run Time | 15 minutes | Sufficient to elute hydrophobic dimers. |
Gradient Table[1]
| Time (min) | % Buffer (pH 10) | % Acetonitrile | Event |
| 0.0 | 95 | 5 | Initial Hold (Polar retention) |
| 2.0 | 95 | 5 | End of Hold |
| 10.0 | 10 | 90 | Elute hydrophobic impurities |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Impurity Profile Visualization
The following diagram illustrates the expected separation order and the chemical logic behind the separation.
Figure 2: Theoretical elution order on a High-pH C18 system.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is trustworthy (Trustworthiness pillar), the following criteria must be met before analyzing samples:
-
Tailing Factor: NMT (Not More Than) 1.5 for the main peak.
-
Theoretical Plates: NLT (Not Less Than) 5000.
-
Resolution: > 2.0 between the Product and the 2-Chloro precursor.
Common Issues & Fixes
-
Issue: Peak Splitting.
-
Cause: Sample solvent is too strong (100% MeCN) or pH mismatch.
-
Fix: Dilute sample in starting mobile phase (95% Buffer / 5% MeCN).
-
-
Issue: "Ghost" Peaks or Area Loss.
-
Cause: Oxidation of the hydrazine group in the autosampler.
-
Fix: Prepare fresh samples immediately before injection. Add 0.1% Ascorbic Acid to the diluent as an antioxidant if stability is critical [1].
-
-
Issue: Carryover.
-
Cause: Basic amines sticking to injector seals.
-
Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid (Acidic wash cleans basic residues).
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Separation Science. (2020). The Effect of pH on the Retention of Acids and Bases in Reversed-Phase HPLC.Link
-
Waters Corporation. (2023).[2] XBridge BEH C18 Column Care and Use Manual. (Source for hybrid column pH stability data). Link
-
Rasayan J. Chem. (2022).[3][4] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Vol 15, No 2.[3] (Reference for hydrazine derivatization and stability issues). Link
Sources
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-Hydrazinyl-4-methoxypyridine
Introduction
2-Hydrazinyl-4-methoxypyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic hydrazine group and an electron-donating methoxy substituent on a pyridine core, makes it an invaluable intermediate for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the most prevalent synthetic pathways to 2-Hydrazinyl-4-methoxypyridine. We will move beyond simple procedural lists to dissect the underlying chemical principles, offer detailed, field-tested protocols, and present a rigorous cost-benefit analysis of each route. The objective is to equip researchers, chemists, and drug development professionals with the necessary data and insights to select the optimal synthetic strategy for their specific needs, balancing factors of cost, yield, safety, and scalability.
Overview of Primary Synthetic Strategies
The synthesis of 2-Hydrazinyl-4-methoxypyridine is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism involves the displacement of a leaving group at the C2 position of the pyridine ring by hydrazine. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The two most common variations of this strategy depend on the nature of the halogen leaving group: chlorine or bromine.
-
Pathway A: Synthesis from 2-Chloro-4-methoxypyridine
-
Pathway B: Synthesis from 2-Bromo-4-methoxypyridine
This guide will now analyze each pathway in detail.
Pathway A: Nucleophilic Substitution of 2-Chloro-4-methoxypyridine
This is arguably the most common and economically favorable route due to the lower cost of the chlorinated starting material. The reaction proceeds by the direct displacement of the chloride ion by hydrazine hydrate.
Reaction Scheme & Mechanism
The reaction is a classic SNAr process. Hydrazine, a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. The electron-donating methoxy group at the C4 position further influences the electronic properties of the ring. The reaction generates hydrogen chloride (HCl) as a byproduct, which will react with the basic hydrazine, necessitating the use of excess hydrazine or an alternative acid scavenger.
Visualization: Pathway A Workflow
Caption: SNAr synthesis from the chloro-precursor.
Detailed Experimental Protocol
Method 1: Conventional Batch Reaction [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methoxypyridine (1.0 eq).
-
Add hydrazine hydrate (80% solution, ~10 volumes relative to the starting material). Note: This large excess serves as both reactant and acid scavenger.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Method 2: Optimized Process with Acid Scavenger [2]
-
In a reaction vessel under an inert nitrogen atmosphere, mix 2-chloro-4-methoxypyridine (1.0 eq), hydrazine hydrate (80% solution, 1.5-1.8 eq), and N,N-dimethylpropanolamine as the solvent.[2] The tertiary amine solvent also functions as an acid scavenger, reducing the required excess of hydrazine.[2]
-
Heat the mixture to reflux (approx. 125-130 °C) for 10 hours.[2]
-
Upon completion, cool the reaction to 25 °C to induce crystallization.
-
Filter the resulting solid product and wash with water.
-
Dry the solid under vacuum to obtain 2-hydrazinyl-4-methoxypyridine.
Cost-Benefit Analysis
-
Cost: The primary advantage of this pathway is the relatively low cost of 2-chloro-4-methoxypyridine, which is a readily available commercial intermediate.[3] However, the conventional method's reliance on a large excess of hydrazine hydrate can significantly increase reagent costs and pose challenges for waste disposal, especially on a large scale.[4][5] The optimized method reduces hydrazine usage, lowering costs and environmental impact.[2]
-
Yield & Purity: Reported yields for analogous reactions are typically good, in the range of 78-95%.[1] The use of a dedicated acid scavenger (Method 2) can lead to cleaner reactions and higher purity, potentially reducing the need for extensive chromatographic purification.[2]
-
Safety & Environmental Impact: Hydrazine is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[6] The large excess used in the conventional method generates significant hazardous waste. Solvents like N,N-dimethylpropanolamine are preferable to more toxic options. The development of continuous flow processes using microchannel reactors has been shown to improve safety and yield (up to 95.8%) while minimizing reaction volume and time.[1]
-
Scalability: Direct scale-up of the conventional method is problematic due to the large volume of hydrazine hydrate required.[4] The optimized protocol using a tertiary amine solvent is significantly more scalable and industrially viable.
Pathway B: Nucleophilic Substitution of 2-Bromo-4-methoxypyridine
This pathway is chemically similar to Pathway A, but utilizes the more reactive 2-bromo-4-methoxypyridine as the starting material.
Reaction Scheme & Mechanism
The mechanism is identical to Pathway A (SNAr). The key difference lies in the leaving group ability. The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making bromide a better leaving group. This enhanced reactivity can lead to faster reaction times and/or allow for milder reaction conditions.
Visualization: Pathway B Workflow
Caption: SNAr synthesis from the bromo-precursor.
Detailed Experimental Protocol
The protocol is analogous to Pathway A, but may require less forcing conditions.
-
Combine 2-bromo-4-methoxypyridine (1.0 eq) and hydrazine hydrate (1.5-5.0 eq) in a suitable high-boiling solvent (e.g., ethanol, butanol, or diglyme).[4]
-
Heat the mixture to reflux. The increased reactivity may allow for lower temperatures or shorter reaction times compared to the chloro-analog.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by crystallization or chromatography.
Cost-Benefit Analysis
-
Cost: This is the primary drawback of Pathway B. 2-Bromo-4-methoxypyridine is significantly more expensive than its chloro counterpart. Its own synthesis can be low-yielding (e.g., 25% yield from 2-bromo-4-chloropyridine), which contributes to its high cost.[7] This makes the pathway less attractive for large-scale, cost-sensitive manufacturing.
-
Yield & Purity: The higher reactivity of the bromo-precursor can potentially lead to higher yields and fewer side products, especially if the chloro-analog is sluggish to react.[4] This could simplify purification and, in some cases, offset the higher starting material cost on a small, research-oriented scale.
-
Safety & Environmental Impact: The safety considerations for handling hydrazine remain the same. The potential for milder conditions could reduce energy consumption. Waste profiles are otherwise similar to Pathway A.
-
Scalability: While chemically scalable, the high cost of the starting material is a major barrier to industrial-scale production. This route is typically reserved for instances where Pathway A fails or for the synthesis of small quantities of high-value material.
Comparative Summary
| Feature | Pathway A (from 2-Chloro-4-methoxypyridine) | Pathway B (from 2-Bromo-4-methoxypyridine) |
| Starting Material Cost | Low [3] | High [7] |
| Reactivity | Moderate; may require forcing conditions (high temp, long time).[1] | High; allows for milder conditions and/or shorter reaction times.[4] |
| Typical Yield | Good to Excellent (78-95%).[1] | Potentially higher or more consistent, especially on difficult substrates. |
| Key Challenge | Managing HCl byproduct; large excess of hydrazine in unoptimized methods.[4] | High cost and limited availability of starting material.[7] |
| Scalability | Highly scalable with optimized protocols (e.g., using acid scavengers).[2] | Poorly scalable from a cost perspective. |
| Safety/Environmental | High hydrazine load in conventional methods is a concern. Optimized methods are greener.[2][4] | Similar to Pathway A, but potential for lower energy use. |
| Best Suited For | Large-scale production, cost-driven projects. | Small-scale synthesis, rapid analog generation, cases where Pathway A fails. |
Conclusion and Recommendation
For the synthesis of 2-Hydrazinyl-4-methoxypyridine, the choice between the chloro- and bromo-precursors represents a classic trade-off between cost and reactivity.
Pathway A, starting from 2-Chloro-4-methoxypyridine, is the unequivocally recommended route for most applications, particularly for process development and large-scale manufacturing. The economic advantage of the starting material is substantial. While historical protocols required a problematic excess of hydrazine, modern, optimized methods that employ a stoichiometric amount of hydrazine in combination with a tertiary amine solvent as an acid scavenger have rendered the process efficient, cost-effective, and scalable.[2]
Pathway B, using 2-Bromo-4-methoxypyridine, should be considered a niche alternative. Its utility is primarily in discovery chemistry labs where the speed of synthesis may be prioritized over cost for producing small quantities of material, or in specific cases where the chloro-analog proves unreactive. The prohibitive cost of the bromo-starting material makes it non-viable for large-scale production.
Ultimately, a thorough cost-benefit analysis overwhelmingly favors the chlorinated precursor. Investment in process optimization for Pathway A will yield far greater returns in terms of economic and environmental performance than resorting to the more expensive bromo- route.
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A Senior Application Scientist's Guide to 2-Hydrazinyl-4-methoxypyridine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for novel heterocyclic scaffolds remains a paramount objective, driven by the ever-present need for new therapeutic agents and functional materials. Hydrazine derivatives are indispensable tools in this endeavor, serving as key building blocks for a diverse array of nitrogen-containing ring systems. Among these, 2-Hydrazinyl-4-methoxypyridine emerges as a reagent of interest, offering the potential to introduce a valuable pyridinyl moiety into target molecules. This guide provides an in-depth evaluation of the anticipated performance of 2-Hydrazinyl-4-methoxypyridine in two cornerstone synthetic transformations: the Knorr pyrazole synthesis and the Fischer indole synthesis. By comparing its projected reactivity with established alternatives and providing a framework for its application, this document serves as a technical resource for chemists seeking to leverage this versatile building block.
The Strategic Advantage of the Pyridinyl Moiety
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can impart favorable physicochemical properties, such as improved aqueous solubility and the ability to participate in hydrogen bonding, which can be crucial for target engagement. The nitrogen atom of the pyridine ring also provides a handle for further functionalization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The methoxy group on the pyridine ring can further modulate the electronic properties and metabolic stability of the final product.
Performance Evaluation in Key Synthetic Transformations
This guide will focus on two of the most fundamental applications of hydrazines in heterocyclic synthesis. We will first establish a baseline performance using common, well-documented hydrazine derivatives and then extrapolate the expected behavior of 2-Hydrazinyl-4-methoxypyridine.
Knorr Pyrazole Synthesis: Building the Five-Membered Ring
The Knorr pyrazole synthesis is a robust and widely used method for the construction of the pyrazole ring, a scaffold found in numerous pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1]
The General Mechanism:
The reaction typically proceeds in a two-step sequence:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.
Performance of Common Hydrazines:
To establish a performance baseline, let's consider the reaction of two common hydrazines, phenylhydrazine and ethylhydrazine, with representative 1,3-dicarbonyl compounds.
| Hydrazine | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenylpyrazole | High | [1] |
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-5-pyrazolone | 95 | [1] |
| Ethylhydrazine | β-Ketoesters | Substituted Pyrazoles | Generally Good | [2] |
As the data indicates, phenylhydrazine and simple alkylhydrazines are highly effective in the Knorr synthesis, often providing excellent yields under mild conditions.
Projected Performance of 2-Hydrazinyl-4-methoxypyridine:
-
Reactivity: As a heteroarylhydrazine, 2-Hydrazinyl-4-methoxypyridine is expected to be a competent nucleophile in this transformation. The electron-withdrawing nature of the pyridine ring might slightly decrease the nucleophilicity of the hydrazine moiety compared to phenylhydrazine, but the reaction is still anticipated to proceed efficiently. The methoxy group, being an electron-donating group, should somewhat counteract this effect.
-
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The electronic and steric properties of the 4-methoxypyridinyl group will influence the regiochemical outcome. It is plausible that the initial condensation will occur at the less sterically hindered carbonyl group of the dicarbonyl compound.
-
Advantages: The primary advantage of using 2-Hydrazinyl-4-methoxypyridine is the direct incorporation of the 4-methoxypyridinyl substituent, a valuable pharmacophore. This avoids the need for post-synthetic modification of the pyrazole ring.
Fischer Indole Synthesis: Crafting the Indole Core
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in a vast number of natural products and pharmaceuticals.[3] The reaction involves the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[3]
The General Mechanism:
The widely accepted mechanism involves several key steps:
-
Hydrazone Formation: The hydrazine reacts with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond.
-
Aromatization: The intermediate then loses a molecule of ammonia and undergoes aromatization to form the indole ring.
Performance of Common Hydrazines:
The Fischer indole synthesis is effective with a wide range of substituted phenylhydrazines.
| Hydrazine | Carbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetone | 2-Methylindole | High | [4] |
| p-Tolylhydrazine | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | Good | [5] |
| Phenylhydrazine | Pyruvic acid | Indole-2-carboxylic acid | Moderate | [6] |
Projected Performance of 2-Hydrazinyl-4-methoxypyridine:
The use of heteroarylhydrazines in the Fischer indole synthesis is known, though less common than their aryl counterparts. Based on existing literature for related compounds, we can project the performance of 2-Hydrazinyl-4-methoxypyridine:
-
Feasibility: The reaction is expected to be feasible, leading to the formation of a pyridinyl-fused indole (an aza-carboline derivative). The nitrogen atom in the pyridine ring may require careful selection of the acid catalyst to avoid unwanted side reactions or catalyst deactivation.
-
Regioselectivity: With unsymmetrical ketones, the direction of cyclization can lead to two different indole isomers. The electronic nature of the 4-methoxypyridine ring will play a crucial role in determining the regiochemical outcome of the[1][1]-sigmatropic rearrangement. The methoxy group, being electron-donating, could influence the direction of the rearrangement. However, studies on methoxy-substituted phenylhydrazones have shown that unexpected side reactions, such as the loss of the methoxy group, can occur under certain acidic conditions.[7]
-
Potential Challenges: The pyridine nitrogen is basic and can be protonated by the acid catalyst. This could potentially hinder the desired reaction pathway. Therefore, the choice and stoichiometry of the acid catalyst will be critical for a successful transformation. Lewis acids might be a more suitable choice than Brønsted acids to circumvent this issue.
Experimental Protocols: A Starting Point for Investigation
The following are general, adaptable protocols for the Knorr pyrazole and Fischer indole syntheses. These should be considered as starting points and may require optimization for reactions involving 2-Hydrazinyl-4-methoxypyridine.
General Protocol for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add 2-Hydrazinyl-4-methoxypyridine (1.0-1.1 eq.) to the solution. If using a salt of the hydrazine, a base (e.g., triethylamine, sodium acetate) may be required.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve 2-Hydrazinyl-4-methoxypyridine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly.
-
Indolization: To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of a Brønsted acid).
-
Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
2-Hydrazinyl-4-methoxypyridine represents a promising, yet underexplored, reagent in synthetic chemistry. While direct experimental data on its performance in common heterocyclic syntheses is sparse, fundamental principles of reactivity allow for informed predictions. In both the Knorr pyrazole and Fischer indole syntheses, it is anticipated to be a viable substrate, offering a direct route to valuable pyridinyl-substituted heterocycles.
The key to unlocking the full potential of this reagent lies in careful optimization of reaction conditions, particularly the choice of acid catalyst in the Fischer indole synthesis to manage the basicity of the pyridine nitrogen. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to begin their exploration of 2-Hydrazinyl-4-methoxypyridine, paving the way for the discovery of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is highly encouraged to fully elucidate the reactivity and synthetic utility of this intriguing building block.
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Safety Operating Guide
2-Hydrazinyl-4-methoxypyridine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-Hydrazinyl-4-methoxypyridine
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive intermediates into their synthetic pipelines. 2-Hydrazinyl-4-methoxypyridine (CAS 913839-71-1) is a highly valuable building block in medicinal chemistry, particularly for synthesizing fused heterocyclic systems like pyrazolopyridines. However, the presence of the hydrazine moiety introduces significant operational risks, including acute toxicity, reactivity with oxidizers, and potential mutagenicity[1].
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-Hydrazinyl-4-methoxypyridine, ensuring your laboratory maintains the highest standards of safety and environmental compliance.
Chemical Profile & Hazard Causality
To design an effective disposal protocol, we must first understand the molecular vulnerabilities of the compound. The pyridine ring provides basicity and lipophilicity, while the terminal hydrazine group acts as a potent nucleophile and strong reducing agent[2]. This dual reactivity dictates our storage, handling, and disposal strategies.
Table 1: Quantitative Data & Hazard Profile for 2-Hydrazinyl-4-methoxypyridine
| Property / Attribute | Value / Description |
| CAS Number | 913839-71-1 |
| Molecular Formula | C6H9N3O[3] |
| Molecular Weight | 139.16 g/mol [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4][5] |
| Chemical Reactivity | Strong reducing agent; highly incompatible with strong oxidizers[2]. |
| Storage Requirements | Keep in dark place, inert atmosphere, store in freezer under -20°C[3]. |
Mechanistic Insight: The "Why" Behind Disposal Choices
A common misconception in laboratory settings is that all hydrazine derivatives can be safely neutralized on the benchtop using bleach (sodium hypochlorite). Do not do this.
While the oxidation of simple hydrazines with hypochlorite is sometimes cited in older literature, the incomplete reaction of substituted hydrazines can lead to the formation of highly carcinogenic N-nitrosoalkylamines. Furthermore, the compound must not be discharged into the sewer system due to its potential aquatic toxicity and resistance to standard wastewater microbial digestion[6][7]. Therefore, the only scientifically sound and compliant disposal method is collection as hazardous chemical waste for high-temperature liquid injection or fluidized bed incineration by a licensed facility[8].
Operational Disposal Plan (Step-by-Step)
Phase 1: Waste Segregation and Collection
-
Preparation: Ensure all waste handling is conducted inside a certified chemical fume hood. Wear appropriate PPE: nitrile or neoprene gloves, safety goggles, and a flame-resistant lab coat[1].
-
State Assessment: Determine if the waste is solid (e.g., contaminated weigh boats, pure compound) or liquid (e.g., reaction mother liquors, solvent washes).
-
Container Selection:
-
Solid Waste: Place in a dedicated, high-density polyethylene (HDPE) container[1].
-
Liquid Waste: Collect in a designated "Halogen-Free Organic Waste" container, unless mixed with halogenated solvents during the reaction. Ensure the container is compatible with basic amines.
-
-
Segregation: Strictly isolate this waste stream from strong oxidizing agents (e.g., peroxides, nitric acid, permanganates) to prevent exothermic autooxidation or violent reactions[2][6].
-
Labeling: Affix a hazardous waste tag immediately. Label clearly as "Hazardous Waste: 2-Hydrazinyl-4-methoxypyridine (Toxic/Irritant/Reducing Agent)"[1][8].
Caption: Standard operating workflow for the segregation and disposal of 2-Hydrazinyl-4-methoxypyridine.
Phase 2: Spill Response Protocol
In the event of an accidental release, immediate containment is required to mitigate inhalation and dermal exposure risks.
-
Evacuation & Isolation: Immediately clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it[1].
-
PPE Escalation: Don maximum protective gear, including a half-mask respirator with organic vapor/particulate cartridges if the spill is outside a ventilated enclosure[1].
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill pad[1]. Never use sawdust or paper towels, as the reducing nature of the hydrazine derivative could pose a fire risk.
-
Collection: Use non-sparking tools to sweep up the absorbed mixture. Deposit it into a dedicated, sealable hazardous waste bucket[1].
-
Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash water as hazardous waste[1][8].
Caption: Emergency spill response pathway for hydrazine-derivative contamination.
Long-Term Storage and Shelf-Life Considerations
Chemicals with hydrazine moieties can degrade over time, occasionally absorbing water or carbon dioxide, or slowly decomposing to release nitrogen gas[6].
-
Store 2-Hydrazinyl-4-methoxypyridine under an inert atmosphere (argon or nitrogen) in a dark freezer at -20°C[3].
-
Regularly inspect the primary container for signs of pressure buildup or discoloration.
-
Implement a strict "first-in, first-out" inventory system to minimize the accumulation of legacy chemicals[6].
References
-
Kamat Laboratory. "Standard Operating Procedures Waste Handling & Disposal". University of Notre Dame.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Hydrazines". Centers for Disease Control and Prevention (CDC).[Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC.[Link]
-
NASA Technical Reports Server. "Review of Alpha-Ketoglutaric Acid (AKGA) Hydrazine Neutralizing Compound". NASA.[Link]
-
International Programme on Chemical Safety (IPCS). "Hydrazine (Environmental Health Criteria 68)". INCHEM.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrazine (EHC 68, 1987) [inchem.org]
- 3. 210992-34-0|2-Hydrazinyl-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. 2-hydrazinyl-4-methoxyPyridine | 913839-71-1 [chemicalbook.com]
- 5. 2-Hydrazinyl-5-phenoxypyridine|BLD Pharm [bldpharm.com]
- 6. kamatlab.com [kamatlab.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydrazinyl-4-methoxypyridine
This document provides essential, field-proven guidance on the safe handling of 2-Hydrazinyl-4-methoxypyridine. As direct safety and toxicological data for this specific compound are limited, this guide synthesizes information from structurally similar hydrazine and pyridine derivatives to establish a robust safety protocol. The core principle is to mitigate risk by understanding the inherent reactivity and toxicity of the hydrazine functional group, which is known for its potential health hazards.[1] This guide is designed for researchers, scientists, and drug development professionals who require both procedural accuracy and a deep understanding of the causality behind these critical safety measures.
Hazard Assessment: Understanding the Risk Profile
2-Hydrazinyl-4-methoxypyridine combines the structural features of a pyridine ring and a hydrazine moiety. The primary toxicological concern stems from the hydrazine group. Hydrazines as a class of compounds are recognized for their potential to be toxic and carcinogenic, affecting various organ systems.[1]
Based on data from close structural analogs like 2-Hydrazinyl-4-methylpyridine, the anticipated hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation and may be harmful in contact with skin.
-
Serious Eye Irritation: Can cause serious and potentially irreversible eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Therefore, all handling procedures must be designed to prevent exposure through the primary routes: dermal contact, eye contact, and inhalation.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to create a barrier between you and the potential hazard. Each component of the PPE ensemble is chosen to counteract a specific risk associated with 2-Hydrazinyl-4-methoxypyridine.
Hand Protection: The First Line of Defense Direct skin contact is a primary route of exposure. The use of appropriate gloves is non-negotiable.
-
Causality: Hydrazine derivatives can be absorbed through the skin and may cause irritation or allergic reactions.[2][3] A single layer of gloves may not be sufficient, as microscopic pinholes can compromise the barrier.
-
Protocol:
-
Double Gloving: Always wear two pairs of powder-free nitrile gloves. This significantly reduces the risk of exposure from a tear or defect in the outer glove.[4]
-
Glove Type: Neoprene or nitrile gloves are recommended for handling hydrazines.[2] Always consult the manufacturer's compatibility chart for specific breakthrough times.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[5] Change gloves every 30 minutes during prolonged handling or immediately if contamination is suspected.[4]
-
Body Protection: Shielding Against Spills and Splashes Your lab coat is more than a uniform; it's a critical barrier.
-
Causality: Accidental spills can lead to widespread skin contamination. Standard cotton lab coats can absorb chemicals, holding them against the skin.
-
Protocol:
-
Chemical-Resistant Gown/Coat: Wear a long-sleeved, seamless gown or a lab coat made of a chemical-resistant material like coated polyethylene.[4][6]
-
Full Coverage: Ensure the garment is fully buttoned or zipped and provides complete coverage of your personal clothing. Cuffs should be tucked under the inner layer of your gloves.
-
Dedicated Use: The lab coat used for handling this compound should not be worn outside the laboratory area.
-
Eye and Face Protection: Preventing Irreversible Damage The eyes are extremely vulnerable to chemical splashes.
-
Causality: The anticipated serious eye irritation from this compound means that any contact could lead to significant injury. Standard safety glasses do not provide an adequate seal against splashes.
-
Protocol:
-
Primary Protection: Wear tightly fitting, indirectly ventilated chemical splash goggles conforming to ANSI Z87.1 or EU EN 166 standards.[5][7]
-
Secondary Protection: When there is a significant risk of splashing (e.g., during solution transfers or when working with larger quantities), a full-face shield must be worn in addition to safety goggles.[2][4] A face shield alone is insufficient.
-
Respiratory Protection: Controlling Inhalation Risks While engineering controls are primary, respiratory protection is essential for specific tasks.
-
Causality: As a solid, 2-Hydrazinyl-4-methoxypyridine can become airborne as dust during weighing or transfer, posing an inhalation hazard that can irritate the respiratory system.
-
Protocol:
-
Engineering Controls First: All handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne particles.[8]
-
When Respirators are Required: If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, respiratory protection is mandatory.[8]
-
Respirator Type: Use a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask or full-face respirator).[2][7] Ensure you have been properly fit-tested for the selected model.
-
Operational Plan: From Preparation to Disposal
A structured approach to operations minimizes the potential for error and exposure.
PPE Selection by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Safety Goggles | Required if outside a fume hood |
| Preparing Solutions | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Safety Goggles & Face Shield | Recommended if not in a fume hood |
| Running Reaction | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Safety Goggles | Assess based on potential for aerosolization |
| Handling Spills | Double Nitrile Gloves | Chemical-Resistant Coveralls | Safety Goggles & Face Shield | NIOSH-Approved Respirator Required |
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Body Protection: Don your chemical-resistant lab coat or coveralls.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is critical to prevent contaminating yourself with any substances on the exterior of your PPE.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Body Protection: Unfasten and remove the lab coat, turning it inside out as you remove it.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.
-
Hygiene: Immediately wash your hands and face thoroughly with soap and water.[8]
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Emergency Operational Plans
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.
First Aid: Immediate Response Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill Response Plan
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Protect Yourself: Do not attempt to clean up a spill without the minimum required PPE, including a respirator, double gloves, a chemical-resistant suit, and eye/face protection.[2]
-
Containment: Prevent the spill from spreading. Use a spill kit with absorbent materials (e.g., Chemizorb®) to dike the area.[8]
-
Neutralization & Cleanup: Carefully collect the material using spark-proof tools and place it into a suitable, labeled container for chemical waste disposal.[5]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to institutional and local regulations.[10]
Emergency Response Decision Pathway
Caption: Decision pathway for emergency response.
Decontamination and Disposal
Proper disposal is the final step in the safe handling lifecycle of any chemical.
-
Contaminated Clothing: All clothing worn while handling this chemical is considered contaminated.[6] It must be washed separately from other laundry.[6] Items that cannot be decontaminated should be disposed of as hazardous waste.
-
Reusable PPE: Reusable items like goggles and face shields must be thoroughly cleaned with soap and water after each use.
-
Single-Use PPE and Waste: All disposable PPE (gloves, gowns) and any materials used for cleanup must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] The final disposal must be handled by an approved waste disposal plant in accordance with all local, state, and federal regulations.[10]
By adhering to these scientifically-grounded protocols, you can effectively manage the risks associated with handling 2-Hydrazinyl-4-methoxypyridine, ensuring a safe and productive research environment.
References
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
Fishel, F. (2000, December 1). Personal Protective Equipment for Working With Pesticides. MU Extension. Retrieved from [Link]
-
Oregon OSHA. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Toth, B. (1988). Toxicities of hydrazines: a review. In Vivo, 2(3-4), 209-42. Retrieved from [Link]
Sources
- 1. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. echemi.com [echemi.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
